cis-Caffeic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis-Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4361-87-9 | |
| Record name | cis-Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003501 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isomerism and Photochemical/enzymatic Interconversion of Caffeic Acid
Geometric Isomerism of Caffeic Acid: The Trans and Cis Forms
Caffeic acid, a hydroxycinnamic acid, is an organic compound consisting of both phenolic and acrylic functional groups. wikipedia.org It exists as two geometric isomers, trans-caffeic acid and cis-caffeic acid, which differ in the spatial arrangement of the substituents around the carbon-carbon double bond of the propenoic acid side chain. ebi.ac.uknih.gov In the trans isomer, the carboxyl group and the phenyl ring are on opposite sides of the double bond, leading to a more linear and stable structure. uc.pt Conversely, in the cis isomer, these groups are on the same side, resulting in a more sterically hindered and less stable conformation. nih.govnih.gov
The trans form is the predominant and more common isomer found in nature. ebi.ac.uknih.goviarc.fr The structural difference between the two isomers has a significant impact on their physical, chemical, and biological properties. nih.gov For instance, solutions of caffeic acid are unstable in sunlight and ultraviolet (UV) light, which can induce the partial conversion of the trans form to the cis form. iarc.fr This isomerization is a critical first step in a series of photochemical reactions.
The complete conformational landscape of caffeic acid is complex, with eight planar conformers identified through spectroscopic studies in the gas phase. rsc.org These conformers arise from different orientations of the carboxylic group and the phenolic hydroxyl groups. uc.ptrsc.org However, the primary distinction in solution and under photochemical conditions is the cis/trans isomerism of the acrylic side chain.
Photochemical Isomerization Mechanisms and Kinetics
The exposure of caffeic acid to UV radiation initiates a series of photochemical processes, beginning with the isomerization from the stable trans form to the cis form. This event is the precursor to further degradation and transformation reactions. mdpi.comrsc.org
The conversion of trans-caffeic acid to this compound is initiated by the absorption of UV light. mdpi.com This absorption excites the molecule from its ground state (S₀) to an electronically excited state, typically the first excited singlet state (S₁ or 1¹ππ*). rsc.orgsemanticscholar.org Light energy can unpair the electrons in the π bond of the double bond, which allows for free rotation around the now single C-C bond. mdpi.com
Recent theoretical calculations and time-resolved spectroscopy studies suggest a complex relaxation pathway. rsc.org Two primary mechanisms have been proposed. One involves relaxation via the S₁ state, leading to a conical intersection (CI) with the ground state (S₀), from which the molecule can return to the trans isomer or form the cis photoproduct. rsc.org A second proposed mechanism suggests that after initial excitation to the S₁ state, the molecule proceeds to a higher excited state (S₃ or 2¹ππ*), and the photoisomerization occurs from this state via a different CI with the ground state. rsc.org Regardless of the precise pathway, the process efficiently deactivates the excited state, leading to either the reformation of the initial trans isomer or the formation of the cis isomer. rsc.org This isomerization is a reversible process, and a photostationary state can be reached where the rates of the forward (trans to cis) and reverse (cis to trans) reactions are equal. mdpi.comnih.gov
Once formed, this compound can undergo further photochemical reactions, most notably an intramolecular cyclization to form the coumarin (B35378) derivative esculetin (B1671247) (6,7-dihydroxycoumarin). mdpi.comresearchgate.net This reaction is a key photodegradation pathway for caffeic acid. The cyclization of this compound to esculetin is known to occur in the presence of oxygen. unipa.it Studies have shown that this process is also pH-dependent, with the intramolecular cyclization being favored at alkaline pH values (higher than 6). nih.gov The proposed mechanism involves the oxidative closure of the ring from the cis isomer. rsc.org
In addition to the esculetin pathway, other photodegradation routes for caffeic acid exist. A significant alternative pathway leads to the formation of vinylcatechol (4-vinylbenzene-1,2-diol) and subsequently protocatechuic acid. researchgate.netcsic.esnih.gov The formation of vinylcatechol appears to be a major degradation route under certain conditions, such as when an aqueous solution of caffeic acid is irradiated with a mercury-xenon lamp. researchgate.netnih.gov Under subcritical water conditions (160-240 °C), the main degradation products identified were hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol. science.govnih.gov The specific degradation pathway can be influenced by the type of irradiation; for example, under visible light irradiation in the presence of a NaTaO₃ photocatalyst, the cis isomer does not form, and trans-caffeic acid degrades to vinylcatechol and protocatechuic acid. csic.es
The isomerization of 5-O-caffeoylquinic acid (5-CQA), a common derivative, has been modeled as a reversible pseudo-first-order reaction. nih.gov The effect of temperature on the forward rate constant follows the Arrhenius equation. nih.gov Time-resolved transient electronic absorption spectroscopy has been used to measure the timescales of relaxation for caffeic acid following photoexcitation, identifying several time constants (τ) associated with different dynamical processes, including geometry relaxation and solvent rearrangement. rsc.orgsemanticscholar.org
Table 1: Kinetic Parameters for Caffeic Acid Photodegradation This table is representative and combines findings from multiple studies. Absolute values can vary significantly based on experimental conditions.
| Process | Reaction Type | Influencing Factors | Kinetic Model | Key Findings | References |
|---|---|---|---|---|---|
| trans → cis Isomerization | Photoisomerization | UV wavelength, solvent, temperature, pH | Reversible first-order | A reversible process that is dependent on solvent, temperature, and time. | mdpi.comnih.gov |
| cis-Caffeic Acid → Esculetin | Intramolecular Cyclization | Oxygen, pH (>6) | First-order from cis-CA | Occurs from the cis isomer, not directly from trans. | nih.govresearchgate.netunipa.it |
| trans-Caffeic Acid → Vinylcatechol | Photodegradation | Irradiation source (UV/Vis) | Parallel pathway | A major degradation route, especially under certain irradiation conditions. | researchgate.netcsic.es |
Several factors can significantly influence the rate and equilibrium of caffeic acid's photochemical reactions:
Solvent: The type of solvent plays a crucial role. More protic solvents (like methanol) and higher temperatures can lead to more significant isomerization of trans-isomers. mdpi.com
pH: The pH of the solution affects the degradation pathways. The cyclization of this compound to esculetin is favored in alkaline conditions (pH > 6). nih.gov Increasing the pH has also been shown to result in higher cis/trans ratios at the photostationary state. unipa.it
Temperature: Higher temperatures generally lead to greater isomerization of both caffeic and ferulic acids. mdpi.com However, the thermal equilibrium between the isomers lies almost completely on the side of the more stable trans form. cdnsciencepub.com
Presence of Oxygen: Oxygen is required for the cyclization of the cis isomer to esculetin. unipa.it Its presence can also increase the rate of the initial trans-to-cis photoisomerization. researchgate.net
Light Exposure: The wavelength and intensity of UV radiation affect the isomerization process. Isomerization can occur even at very low light exposure. mdpi.com Different wavelengths can favor different isomers; for instance, maximum absorption for trans-caffeic acid is around 325 nm. mdpi.com
Influencing Factors on Photoisomerization Equilibrium and Rate
Solvent Effects on Isomerization
The choice of solvent significantly impacts the isomerization of trans-caffeic acid to this compound. Studies have shown that solvent polarity and protic nature are key determinants in the rate and extent of this conversion.
Research comparing methanol (B129727) (a polar protic solvent) and tetrahydrofuran (B95107) (THF, a less polar aprotic solvent) demonstrated that isomerization is more pronounced in more protic solvents. nih.gov When solutions of trans-caffeic acid were stored for extended periods, the conversion to the cis isomer was observed to be dependent on the solvent used. nih.gov For instance, after one month of storage at room temperature exposed to daylight, polar solutions showed a significant isomerization of up to 43%. nih.gov
Furthermore, the stability of caffeic acid isomers is influenced by the solvent during stress tests. When subjected to UV radiation, solutions of trans-caffeic acid in THF yielded a higher percentage of the cis isomer (31.1%) compared to solutions in methanol, particularly at a wavelength of 366 nm over 6 hours. nih.govmdpi.com This suggests that while protic solvents may facilitate isomerization over long periods under ambient light, aprotic solvents can promote higher yields of the cis isomer under specific UV irradiation conditions. nih.gov
Table 1: Effect of Solvent on the Isomerization of trans-Caffeic Acid to this compound under UV Radiation (366 nm, 6h)
| Solvent | % this compound Formed |
|---|---|
| Tetrahydrofuran (THF) | 31.1% |
| Methanol (MeOH) | Lower than THF |
Data sourced from a study on the stability of trans-Caffeic Acid under various stress conditions. nih.govmdpi.com
Impact of Temperature and Time on Isomerization
Temperature and duration of exposure are critical factors that govern the isomerization of caffeic acid. Generally, higher temperatures and longer exposure times lead to a greater degree of isomerization from the trans to the cis form. nih.gov
Systematic stability tests have shown that temperature is a significant factor in the degradation and isomerization of caffeic acid. nih.gov In experiments conducted over a month, solutions stored at room temperature showed more significant isomerization than those stored at lower temperatures. nih.gov For example, the most substantial isomerization (up to 43%) was recorded in polar solutions exposed to daylight at room temperature for one month. nih.gov
The process is also time-dependent, with the concentration of the cis isomer increasing over time. However, the reaction can be reversible, where the cis isomer may convert back to the more stable trans form under certain conditions. nih.gov Heating caffeic acid solutions can accelerate this process. Studies on caffeoylquinic acids, which are derivatives of caffeic acid, show that heating between 100–200°C results in isomerization and other transformations. mdpi.com Specifically, heating a standard of 5-O-caffeoylquinic acid at 100°C for 60 minutes led to a 14% decrease in the initial compound, with a corresponding increase in its isomers. mdpi.com The thermal isomerization process typically follows first-order kinetics, where the rate of conversion is directly proportional to the concentration of the cis isomer. mdpi.comcdnsciencepub.com
Table 2: Influence of Temperature and Time on trans-Caffeic Acid Isomerization
| Condition | Observation | Result |
|---|---|---|
| Polar Solution, Room Temperature, 1 Month | Progressive Isomerization | Up to 43% conversion to cis isomer nih.gov |
Role of pH in Cyclization to Esculetin
The conversion of this compound into the coumarin derivative esculetin is a pH-dependent intramolecular cyclization (lactonization) reaction. nih.govresearchgate.net This process is significantly favored under alkaline conditions.
Research indicates that the cyclization to form esculetin from this compound occurs in the presence of oxygen at alkaline pH values, specifically those greater than 6. nih.govchemfaces.com In acidic environments, such as at pH 3.5, the formation of esculetin is not observed. rsc.org This pH dependency has practical implications, suggesting, for instance, that esculetin is unlikely to form in the acidic environment of the stomach. rsc.org The requirement for alkaline conditions is a critical factor for the lactonization to proceed, whether the initial isomerization is induced photochemically or is already present. nih.govchemfaces.com Studies investigating the photodegradation of trans-caffeic acid confirm that after photo-isomerization to the cis form, subsequent cyclization to esculetin is a key pathway, particularly at favorable pH levels. researchgate.netresearchgate.net
Influence of Oxygen on Photo-isomerization Rate
The presence of molecular oxygen can influence the photochemical reactions of caffeic acid. Specifically, oxygen has been found to increase the rate of photo-isomerization from the trans to the cis isomer. researchgate.netresearchgate.net
Under UV irradiation in aqueous solutions, the presence of oxygen accelerates the conversion of trans-caffeic acid to this compound. researchgate.netresearchgate.net Furthermore, in the presence of oxygen and under irradiation, the newly formed this compound can undergo cyclization to form esculetin, especially at alkaline pH. chemfaces.comunipa.it Conversely, in the absence of oxygen, the photocatalytic degradation of trans-caffeic acid is suppressed, making photo-isomerization the sole significant process. researchgate.net This highlights oxygen's dual role: it promotes the initial isomerization and is essential for the subsequent cyclization to esculetin. chemfaces.comunipa.it
Effects of Metallic Cations on Photo-degradation Mechanisms
Metallic cations can significantly alter the rate and mechanism of caffeic acid's photodegradation by forming complexes with the molecule. researchgate.netresearchgate.net The effect varies depending on the specific metal ion involved.
Studies have shown that ions such as Aluminum(III) (Al³⁺), Lead(II) (Pb²⁺), and Copper(II) (Cu²⁺) influence the photochemical pathways of caffeic acid. researchgate.net
Lead(II) and Copper(II) ions, in contrast, act as promoters, specifically enhancing the formation of esculetin from the cyclization of this compound. researchgate.net
The presence of these metal ions generally reduces the extent of photo-isomerization to this compound. researchgate.net
The complexation with metal ions alters the electronic properties of the caffeic acid molecule, thereby affecting its stability and reaction pathways under UV light. researchgate.netnih.govnih.gov For example, Cu(II) ions can have a promoter effect on the degradation of caffeic acid. researchgate.net
Data sourced from a study on the photo-degradation of trans-caffeic acid in the presence of metal ions. researchgate.net
Enzymatic Isomerization and Bioconversion
In addition to photochemical and chemical means, the conversion of caffeic acid isomers can be catalyzed by enzymes, leading to biologically significant molecules like esculetin.
Enzyme-Catalyzed Conversion of this compound to Esculetin (e.g., Phenolase-like Oxidase)
The bioconversion of this compound to esculetin can be catalyzed by oxidoreductase enzymes, such as those with phenolase or polyphenol oxidase (PPO) activity. rsc.orgcalstate.edunih.gov This enzymatic process represents a biological pathway for the formation of coumarins from phenylpropanoids.
Early studies implicated a chloroplast-localized phenolase in the conversion of caffeic acid into a precursor for esculetin. calstate.edunih.gov More recent research has provided further evidence for the role of PPO in esculetin biosynthesis, potentially through the oxidation of caffeic acid. nih.gov For example, PPO from red clover has been shown to effectively use caffeic acid as a substrate, with an optimal pH of 7.0 and a temperature of 37°C. calstate.edu
The enzymatic conversion involves an oxidative cyclization of this compound. rsc.org Some gut bacteria, such as Lactobacillus reuteri, have demonstrated the ability to convert trans-caffeic acid to its cis isomer and subsequently to esculetin, suggesting the presence of both isomerase and oxidase enzymes. rsc.org Another enzyme, COSY, has been identified to catalyze both the trans-cis isomerization and the subsequent lactonization of o-hydroxycinnamoyl-CoA thioesters to form coumarins like umbelliferone (B1683723) and esculetin. core.ac.uk This enzymatic pathway is crucial for coumarin biosynthesis in plants. core.ac.uk
cis-trans Isomerizations of Caffeic Acid Derivatives by Specific Enzymes (e.g., L. reuteri)
The gut microbiota is known to be instrumental in the metabolism of dietary polyphenols, breaking them down into more readily absorbable and bioactive smaller molecules. rsc.org Among the diverse microbial inhabitants of the gut, Lactobacillus reuteri has emerged as a key player in the isomerization of caffeic acid derivatives. rsc.orgnih.gov
L. reuteri possesses a specific enzymatic machinery that facilitates the conversion of trans-caffeic acid to its cis isomer. rsc.org This biotransformation is significant because the different isomers can exhibit distinct biological properties and metabolic fates within the human body. Evidence suggests that L. reuteri is capable of hydrolyzing chlorogenic acid, a major dietary source of caffeic acid, to release free caffeic acid, which can then undergo isomerization. mdpi.comresearchgate.netresearchgate.net
Research has shown that when Lactobacillus reuteri is cultured with 5-O-caffeoylquinic acid (5-CQA), a common chlorogenic acid, it not only hydrolyzes the ester bond to release caffeic acid but also facilitates the appearance of both cis and trans isomers of caffeic acid. rsc.org This indicates the presence of an isomerase activity within this bacterium. The enzymatic conversion is part of a broader metabolic pathway, which can also include the oxidation of this compound to other compounds like esculetin. rsc.orgnih.gov
The ability of L. reuteri to perform this isomerization is not universal among gut bacteria. Studies comparing L. reuteri with other species like Bacteroides fragilis and Bifidobacterium longum have highlighted the specific capacity of L. reuteri to biotransform 5-CQA and produce various metabolites, including the cis and trans isomers of caffeic acid. rsc.orgnih.gov This specificity is attributed to the presence of particular enzymes, such as cinnamoyl esterase, which initiates the process by liberating caffeic acid from its esterified form. rsc.orgmdpi.comresearchgate.net
The enzymatic isomerization by L. reuteri adds a layer of complexity to the understanding of how dietary polyphenols are processed in the gut. The generation of this compound, which is less common in nature than the trans form, may have important implications for human health, as the biological activities of the two isomers can differ. iarc.fr
Research Findings on L. reuteri and Caffeic Acid Isomerization:
| Parameter | Observation | Significance | Reference |
| Substrate | 5-O-caffeoylquinic acid (5-CQA) | A primary dietary chlorogenic acid. | rsc.orgnih.gov |
| Microorganism | Lactobacillus reuteri | A probiotic gut bacterium. | rsc.orgnih.gov |
| Primary Reaction | Hydrolysis of 5-CQA | Releases free caffeic acid and quinic acid. | rsc.orgmdpi.comresearchgate.net |
| Key Enzymatic Activity | Cinnamoyl esterase, Isomerase | Breaks the ester bond and interconverts isomers. | rsc.org |
| Products | trans-Caffeic acid, this compound, Esculetin | Demonstrates a metabolic pathway beyond simple hydrolysis. | rsc.org |
| Comparative Analysis | Other gut bacteria (B. fragilis, B. longum) did not show the same biotransformation. | Highlights the specific enzymatic capability of L. reuteri. | rsc.orgnih.gov |
This targeted enzymatic action by Lactobacillus reuteri underscores the intricate interactions between diet, the gut microbiota, and the metabolic fate of bioactive compounds, ultimately influencing their health effects.
Biosynthesis and Metabolic Pathways of Caffeic Acid Precursors and Derivatives
Phenylpropanoid Pathway Origin
The biosynthesis of caffeic acid is deeply rooted in the general phenylpropanoid pathway, a metabolic route that converts the amino acid phenylalanine into a variety of essential secondary metabolites. nih.govpatsnap.comfrontiersin.org This pathway is initiated by the deamination of phenylalanine and proceeds through a series of hydroxylation and other modification reactions to produce a diverse group of phenolic compounds. patsnap.comgoogle.com Caffeic acid itself is a critical branch-point intermediate within this pathway, leading to the synthesis of lignin (B12514952) monomers, flavonoids, and other important molecules. google.comwikipedia.org
Amino Acid Precursors: Phenylalanine and Tyrosine
The primary amino acid precursor for caffeic acid biosynthesis in most plants is L-phenylalanine . patsnap.comgoogle.comfrontiersin.org The phenylpropanoid pathway commences with the conversion of phenylalanine to cinnamic acid. patsnap.comajol.info
In some organisms, including certain bacteria and monocotyledonous plants, L-tyrosine can also serve as a direct precursor. nih.govuminho.pt The use of tyrosine as a starting material provides a more direct route to p-coumaric acid, bypassing the initial deamination and subsequent hydroxylation step required when starting from phenylalanine. google.comuminho.pt This alternative starting point is particularly advantageous in engineered microbial systems for caffeic acid production. uminho.ptnih.gov
The shikimate pathway is the metabolic route responsible for the synthesis of these aromatic amino acid precursors. frontiersin.orgcdnsciencepub.com This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate, which is the common precursor for phenylalanine, tyrosine, and tryptophan. frontiersin.org
Interactive Data Table: Key Precursors in Caffeic Acid Biosynthesis
| Precursor | Originating Pathway | Role in Caffeic Acid Synthesis |
|---|---|---|
| L-Phenylalanine | Shikimate Pathway | Primary precursor in most plants; converted to cinnamic acid. patsnap.comgoogle.comfrontiersin.org |
| L-Tyrosine | Shikimate Pathway | Alternative precursor, especially in monocots and engineered microbes; directly converted to p-coumaric acid. nih.govuminho.pt |
| Chorismate | Shikimate Pathway | Common precursor for the synthesis of both phenylalanine and tyrosine. frontiersin.org |
Enzymatic Steps in Caffeic Acid Biosynthesis
The conversion of amino acid precursors into caffeic acid is orchestrated by a series of specific enzymes. The classical pathway in plants involves four key enzymatic steps.
The phenylpropanoid pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) . nih.govpatsnap.com PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, which is the first committed step in the biosynthesis of most phenylpropanoid compounds in plants. nih.govfrontiersin.org The activity of PAL is a critical regulatory point in this pathway and is often induced by various stimuli, including wounding and pathogen attack. frontiersin.org
In organisms that utilize L-tyrosine as a precursor, Tyrosine Ammonia-Lyase (TAL) is the key enzyme. nih.govfrontiersin.org TAL catalyzes the direct deamination of L-tyrosine to produce p-coumaric acid. frontiersin.orguminho.pt This enzyme is less common in dicotyledonous plants but has been identified in some bacteria and monocots. nih.gov The use of TAL in engineered microorganisms is a common strategy to streamline the production of caffeic acid by bypassing the Cinnamic Acid 4-Hydroxylase step. uminho.ptnih.gov Some PAL enzymes also exhibit TAL activity, allowing them to convert both phenylalanine and tyrosine. uminho.pt
Following the formation of cinnamic acid from phenylalanine, the next step is its hydroxylation at the 4-position of the aromatic ring. This reaction is catalyzed by Cinnamic Acid 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. patsnap.comgoogle.compnas.org C4H converts cinnamic acid into p-coumaric acid. patsnap.compnas.org In plants, this enzyme is typically bound to the endoplasmic reticulum. google.com
The final step in the core biosynthetic pathway to caffeic acid is the hydroxylation of p-coumaric acid at the 3-position. This reaction is catalyzed by 4-Coumarate 3-Hydroxylase (C3H) , which converts p-coumaric acid into caffeic acid. patsnap.comfrontiersin.org
Traditionally, C3H in plants is a cytochrome P450 monooxygenase (CYP98A) that hydroxylates p-coumaroyl ester derivatives. pnas.org However, the expression and functional characterization of these membrane-bound enzymes in microbial systems can be challenging. google.comnih.gov
Research has led to the discovery of alternative and more readily expressed C3H enzymes. For instance, a microbial C3H from the actinomycete Saccharothrix espanaensis has been identified and used in engineered E. coli for caffeic acid production. google.comnih.govigem.org Furthermore, an endogenous hydroxylase complex in E. coli, known as 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), has been shown to efficiently convert p-coumaric acid to caffeic acid. nih.govcapes.gov.br
More recently, a novel peroxidase-type C3H has been discovered in Brachypodium distachyon. nih.govfrontiersin.org This enzyme provides a parallel route for the conversion of 4-coumarate to caffeate and is the only known soluble, non-membrane-bound hydroxylase in the lignin pathway. frontiersin.orgresearchgate.net This discovery highlights the diversity of enzymatic strategies employed in nature for the biosynthesis of caffeic acid.
Interactive Data Table: Enzymes in Caffeic Acid Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Function |
|---|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Initiates the phenylpropanoid pathway from phenylalanine. nih.govpatsnap.com |
| Tyrosine Ammonia-Lyase | TAL | L-Tyrosine | p-Coumaric acid | Directly converts tyrosine to p-coumaric acid. frontiersin.orguminho.pt |
| Cinnamic Acid 4-Hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylates cinnamic acid at the 4-position. patsnap.compnas.org |
| 4-Coumarate 3-Hydroxylase | C3H | p-Coumaric acid | Caffeic acid | Hydroxylates p-coumaric acid at the 3-position. patsnap.comfrontiersin.org |
| 4-Hydroxyphenylacetate 3-Hydroxylase | 4HPA3H | p-Coumaric acid | Caffeic acid | A microbial hydroxylase complex with C3H activity. nih.govcapes.gov.br |
| Peroxidase-type C3H | C3H/APX | 4-Coumarate | Caffeate | A soluble, non-membrane-bound enzyme with C3H activity. nih.govfrontiersin.org |
4-Coumarate:Coenzyme A Ligase (4CL) Role
4-Coumarate:Coenzyme A ligase (4CL) is a pivotal enzyme in the general phenylpropanoid pathway, catalyzing the activation of various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ferulic acid, by converting them into their corresponding Coenzyme A (CoA) thioesters. pnas.orgnih.gov This activation step is crucial as it prepares these molecules for a variety of downstream biosynthetic pathways, including the production of lignin, flavonoids, and hydroxycinnamoyl esters. pnas.orgoup.com The 4CL enzyme acts at a critical branch point, channeling carbon flow from primary metabolism into these diverse secondary metabolic routes. pnas.org
In the context of caffeic acid metabolism, 4CL plays a direct role in the formation of caffeoyl-CoA. One established pathway involves the hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA. However, a more recently elucidated route highlights the importance of 4CL in activating free caffeic acid. oup.com This caffeic acid is produced from the hydrolysis of caffeoyl shikimate by the enzyme caffeoyl shikimate esterase (CSE). oup.comresearchgate.netoup.com Subsequently, 4CL ligates this free caffeic acid with CoA to form caffeoyl-CoA. oup.comoup.com This two-step process, involving CSE and 4CL, provides an alternative to the direct conversion from p-coumaroyl esters. researchgate.net
Different isoforms of 4CL exist within plants, such as in Arabidopsis thaliana, and they exhibit both overlapping and distinct functions, likely due to their varied expression patterns and substrate specificities. pnas.orgoup.com For instance, in Arabidopsis, 4CL1, 4CL2, and 4CL4 are more closely related and are primarily involved in lignification, while 4CL3 has a different role. oup.com The substrate preferences of these isoforms can influence the metabolic flux towards different phenylpropanoid derivatives. nih.govoup.com
Table 1: Substrate Specificity of 4-Coumarate:CoA Ligase (4CL) Isoforms
| Isoform/Organism | Preferred Substrates | Products | Reference |
| Arabidopsis 4CL1, 4CL2, 4CL4 | p-coumaric acid, caffeic acid, ferulic acid | p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA | oup.com |
| Poplar (Populus trichocarpa × deltoides) | 4-coumaric acid > ferulic acid > caffeic acid | 4-coumaroyl-CoA, feruloyl-CoA, caffeoyl-CoA | nih.gov |
| Potato (Solanum tuberosum) | p-coumaric acid, caffeic acid, ferulic acid, 5-hydroxyferulic acid, sinapic acid | Corresponding CoA esters | biorxiv.org |
Caffeoyl-CoA Thioester Hydrolysis
The hydrolysis of CoA thioesters, such as caffeoyl-CoA, is a thermodynamically favorable reaction. wsu.edu While specific enzymes that hydrolyze caffeoyl-CoA back to caffeic acid and CoA are not as extensively characterized as the ligases that form them, the presence of various CoA thioesterases in plants is well-documented. wsu.edu These enzymes can act on a range of CoA esters, and their activity can be crucial for regulating the intracellular pools of both free acids and their activated CoA forms. wsu.edu
The controlled hydrolysis of caffeoyl-CoA could serve several metabolic functions. It might be a mechanism to release free caffeic acid for conjugation to other molecules or to prevent the over-accumulation of specific CoA esters, which could otherwise lead to feedback inhibition of upstream enzymes or sequestration of the essential CoA pool. wsu.edu However, the precise roles and regulation of specific caffeoyl-CoA thioesterases in the broader context of phenylpropanoid metabolism are still an area of active investigation. wsu.edu It is known that some acyltransferases can catalyze the transfer of the caffeoyl group from caffeoyl-CoA to various acceptor molecules, such as fatty alcohols, which is an alternative fate for this intermediate that does not involve direct hydrolysis. nih.gov
Derivatives Biosynthesis and Intermediates
Formation of Caffeoyl-Shikimic Acid and Caffeoyl-Quinic Acid (Chlorogenic Acids)
Caffeoyl-shikimic acid and caffeoyl-quinic acid, the latter being commonly known as chlorogenic acids (CGAs), are significant derivatives of caffeic acid. wikipedia.org Their biosynthesis is central to the phenylpropanoid pathway and serves as a branching point towards the synthesis of lignin and other phenolic compounds. wikipedia.orgnih.gov
The formation of these esters involves the transfer of a hydroxycinnamoyl group, derived from a CoA thioester, to either shikimic acid or quinic acid. mdpi.comnih.gov The primary route for the synthesis of caffeoyl-shikimic acid begins with p-coumaroyl-CoA. The enzyme hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) catalyzes the esterification of p-coumaroyl-CoA with shikimic acid to produce p-coumaroyl-shikimic acid. mdpi.commdpi.com This intermediate is then hydroxylated at the 3' position of the aromatic ring by p-coumarate 3'-hydroxylase (C3'H), a cytochrome P450 enzyme, to yield caffeoyl-shikimic acid. nih.govmdpi.com
Similarly, caffeoyl-quinic acids are synthesized through related pathways. One major route involves the direct esterification of caffeoyl-CoA with quinic acid, a reaction catalyzed by hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT). mdpi.comnih.gov This pathway is considered a predominant route for CGA biosynthesis in many plants. mdpi.com
Role of Quinic Acid Shunt in Caffeoylquinic Acid Synthesis
The "quinic acid shunt" is a specific branch of the phenylpropanoid pathway that leads to the formation of caffeoylquinic acids. nih.gov In this pathway, p-coumaroyl-CoA is first esterified with quinic acid by HCT to form p-coumaroyl-quinic acid. mdpi.comnih.gov This ester is then hydroxylated by C3'H to produce caffeoyl-quinic acid (chlorogenic acid). nih.govmdpi.com This shunt provides an alternative route to the direct formation of CGA from caffeoyl-CoA and quinic acid. nih.gov The relative flux through the shikimic acid shunt versus the quinic acid shunt can vary between plant species and tissues, influencing the profile of phenolic compounds produced. nih.gov
Enzymatic Hydrolysis of Caffeoyl Shikimic Acid by Caffeoyl Shikimate Esterase (CSE)
Caffeoyl shikimate esterase (CSE) is a key enzyme that catalyzes the hydrolysis of caffeoyl-shikimic acid into free caffeic acid and shikimic acid. researchgate.netnih.gov The discovery of this enzyme led to a revision of the previously accepted models of the lignin biosynthetic pathway. researchgate.net In Arabidopsis thaliana mutants lacking functional CSE, there is a significant accumulation of caffeoyl shikimate and a reduction in lignin content, demonstrating the in vivo importance of this enzymatic step. researchgate.netnih.gov The caffeic acid released by CSE can then be activated to caffeoyl-CoA by 4CL, thus providing a crucial intermediate for the synthesis of lignin monomers and other derivatives. oup.com This two-step conversion of caffeoyl shikimate to caffeoyl-CoA via CSE and 4CL bypasses a proposed reverse reaction of HCT. researchgate.netoup.com
Table 2: Kinetic Properties of Caffeoyl Shikimate Esterase (CSE)
| Substrate | KM (μM) | Vmax | Organism | Reference |
| Caffeoyl shikimate | 96.5 | 9.3 pmol/sec/mg | Arabidopsis thaliana | uniprot.org |
| 4-Coumaroyl shikimate | 211 | 0.66 pmol/sec/mg | Arabidopsis thaliana | uniprot.org |
Transesterification with Quinic Acid by Hydroxycinnamoyl-CoA Quinate/Shikimate Hydroxycinnamoyltransferase (HQT/HCT)
Hydroxycinnamoyl-CoA quinate/shikimate hydroxycinnamoyltransferases (HQT and HCT) are members of the BAHD acyltransferase superfamily and are critical for the synthesis of chlorogenic acids and their precursors. mdpi.comoup.com These enzymes catalyze the transfer of hydroxycinnamoyl groups from their CoA thioesters to either quinic acid or shikimic acid. nih.govmdpi.com
While both enzymes can catalyze similar reactions, they exhibit distinct substrate preferences. HQT shows a strong preference for quinic acid as the acyl acceptor and is considered the primary enzyme for the final step in the biosynthesis of 5-O-caffeoylquinic acid (the most common isomer of chlorogenic acid) from caffeoyl-CoA. nih.govnih.govoup.com In contrast, HCT generally prefers shikimic acid as its substrate, playing a key role in the formation of p-coumaroyl-shikimate, a precursor for lignin biosynthesis. nih.govmdpi.comoup.com However, HCT can also use quinic acid as an acceptor, and in some plants, it may contribute to CGA biosynthesis. nih.govmdpi.com
These enzymes can also catalyze the reverse reaction, converting the hydroxycinnamoyl esters of shikimic and quinic acids back to their corresponding CoA thioesters, although the forward reaction is generally favored. nih.govoup.com The relative expression and activity of HQT and HCT are crucial in determining the metabolic flux towards either lignin or chlorogenic acid biosynthesis. nih.govmdpi.com
Table 3: Comparison of HQT and HCT
| Enzyme | Preferred Acyl Acceptor | Primary Product(s) | Key Role | Reference |
| HQT | Quinic acid | Caffeoyl-quinic acids (CGAs) | Chlorogenic acid biosynthesis | nih.govnih.govoup.com |
| HCT | Shikimic acid | p-Coumaroyl-shikimate, Caffeoyl-shikimate | Lignin precursor biosynthesis | nih.govmdpi.comoup.com |
Precursor Role in Lignin Monomer Biosynthesis (Ferulic Acid, Coniferyl Alcohol, Sinapyl Alcohol)
Caffeic acid is a critical intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of monolignols, the primary building blocks of lignin. acs.org Lignin is a complex polymer that provides structural support to plant cell walls. acs.orgnih.govnih.gov The biosynthesis of key monolignols, namely coniferyl alcohol and sinapyl alcohol, involves caffeic acid as a precursor. hmdb.ca
The journey from caffeic acid to these monolignols involves a series of enzymatic reactions. Caffeic acid is a precursor to ferulic acid. hmdb.ca This conversion is a stepping stone towards the formation of more complex lignin monomers. Ferulic acid, in turn, can be converted to coniferyl alcohol. acs.orgnih.gov
Furthermore, the pathway can lead to the production of sinapyl alcohol, another crucial monolignol. acs.orgnih.gov The enzyme caffeic acid O-methyltransferase (COMT) is pivotal in this process, as it methylates the hydroxyl groups on the aromatic ring of monolignol precursors. oup.com Specifically, COMT has a preference for 5-hydroxyconiferaldehyde, a derivative in the pathway leading to sinapyl alcohol. oup.com In plants where COMT is deficient, the biosynthesis is altered, leading to the incorporation of atypical monomers like 5-hydroxyconiferyl alcohol into the lignin structure. nih.govoup.com
The relative proportions of these monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—determine the composition and properties of the resulting lignin, which is characterized by its corresponding p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. nih.govmdpi.com
Microbial Biotransformation and Metabolism
Upon consumption, caffeic acid and its derivatives are subjected to extensive metabolism by the intestinal microbiota. mdpi.com This biotransformation significantly alters their structure and bioavailability, leading to a diverse array of metabolites.
Intestinal Bacterial Transformation and Dehydroxylation Reactions
The intestinal microbiota possesses a vast enzymatic capacity, enabling it to carry out a range of transformations on dietary polyphenols like caffeic acid. mdpi.com One of the key reactions is dehydroxylation, the removal of hydroxyl groups from the phenolic ring. researchgate.net For instance, caffeic acid can be dehydroxylated at the C4 position of the phenolic ring. mdpi.comresearchgate.net This action is attributed to the metabolic activity of intestinal bacteria. iarc.fr
Hydrogenation of the Side Chain to Dihydrocaffeic Acid
Another significant transformation is the hydrogenation of the acrylic acid side chain of caffeic acid, which results in the formation of dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propanoic acid). researchgate.netresearchgate.net This reduction of the double bond is a common step in the microbial metabolism of caffeic acid and its esters, such as chlorogenic acid. researchgate.netrsc.org Dihydrocaffeic acid is a major metabolite found in the colon and is efficiently absorbed, appearing in the bloodstream and eventually being excreted in the urine. cambridge.org
Decarboxylation to 4-Vinylcatechol and Subsequent Reduction to 4-Ethylcatechol
Caffeic acid can undergo decarboxylation, a reaction that removes the carboxyl group, to form 4-vinylcatechol. mdpi.comacs.orgnih.gov This transformation is facilitated by certain microorganisms, such as Lactiplantibacillus plantarum, which possesses a phenolic acid decarboxylase (PadA). mdpi.com Subsequently, 4-vinylcatechol can be further reduced to 4-ethylcatechol. mdpi.comucp.pt This two-step process, involving decarboxylation followed by reduction, is also observed in the metabolism of other hydroxycinnamic acids like p-coumaric acid and ferulic acid by yeasts such as Dekkera bruxellensis. ucp.ptufrgs.br
Oxidative Biotransformation Pathways of Caffeoylquinic Acid by Gut Bacteria (e.g., L. reuteri)
Gut bacteria, such as Lactobacillus reuteri, have been shown to carry out oxidative biotransformation of caffeoylquinic acid (CQA), a major dietary polyphenol. researchgate.netnih.gov The initial step in this process is the hydrolysis of the ester bond by a cinnamoyl esterase, releasing caffeic acid and quinic acid. nih.govrsc.org Following this, L. reuteri can further metabolize caffeic acid through an oxidative pathway. researchgate.netnih.gov A notable product of this biotransformation is esculetin (B1671247), a compound not previously reported as a metabolite of CQA by gut bacteria. researchgate.netnih.gov Interestingly, this study also identified the presence of both cis- and trans-caffeic acid isomers following the biotransformation of 5-O-caffeoylquinic acid by L. reuteri. rsc.org While L. reuteri demonstrated this capability, other gut bacteria like Bacteroides fragilis and Bifidobacterium longum did not show the same biotransformation activity in the same study. nih.govrsc.org
Conjugation Reactions (e.g., Glucuronidation, Sulfation via UDP-glucuronosyltransferase)
Once absorbed, caffeic acid and its metabolites can undergo phase II conjugation reactions, primarily glucuronidation and sulfation, which facilitate their excretion from the body. researchgate.netuef.fi These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. researchgate.netnih.gov
Glucuronidation involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to a hydroxyl group on the phenolic compound. uef.fipsu.edu Several UGT isoforms, including UGT1A1 and UGT1A9, have been shown to be active in the glucuronidation of caffeic acid, although with relatively low affinity and activity. researchgate.net UGT1A1 specifically forms caffeic acid-4-O-glucuronide, while UGT1A9 can conjugate both the 3-OH and 4-OH groups. researchgate.net
Sulfation involves the transfer of a sulfonate group. SULT1A1 is the primary enzyme responsible for the sulfation of caffeic acid and dihydrocaffeic acid in the liver and intestine, with a preference for the 3-OH position. nih.gov SULT1A3 also shows a preference for the 3-OH group, whereas SULT1E1 selectively generates the 4-O-sulfate of caffeic acid. nih.gov
Advanced Analytical Methodologies for Caffeic Acid and Its Isomers
Chromatographic Techniques for Isomer Separation and Quantification
Chromatography stands as the cornerstone for the analysis of caffeic acid isomers. Various chromatographic methods, often coupled with sophisticated detection systems, have been developed to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including caffeic acid and its derivatives. researchgate.net Its versatility allows for various column chemistries and detection methods to be employed for optimal separation and quantification.
Reverse-phase HPLC coupled with UV detection is a robust and common method for the separation and quantification of caffeic acid isomers. nih.goviarc.fr In this technique, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases.
One established method utilizes a reverse-phase column with a mobile phase consisting of ethanol (B145695) and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid, at a flow rate of 0.7 mL/min. nih.gov Detection is typically performed at 325 nm, which is within the UV absorbance maximum for caffeic acid. nih.gov Another method reported the separation of cis- and trans-caffeic acids using isocratic HPLC with UV detection at 350 nm. nih.goviarc.fr The choice of wavelength is critical for sensitivity and selectivity. For instance, some methods monitor at 254 nm for general hydroxycinnamic acids, while others use 320 nm or 324 nm for more specific detection of caffeic and related acids. nih.govresearchgate.net
Key parameters for a typical RP-HPLC-UV method:
| Parameter | Condition | Reference |
|---|---|---|
| Column | RP18 XDB Waters (250 × 4.6 mm, 5.0 µm) | nih.gov |
| Mobile Phase | Ethanol:Purified Water (40:60 v/v), pH 2.5 with Acetic Acid | nih.gov |
| Flow Rate | 0.7 mL/min | nih.gov |
| Detection | UV at 325 nm | nih.gov |
| Linearity Range | 10-60 µg/mL | nih.gov |
| Limit of Detection (LOD) | 1.44 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 4.38 µg/mL | nih.gov |
HPLC with Diode-Array Detection (DAD) offers a significant advantage over single-wavelength UV detectors by providing spectral information across a range of wavelengths simultaneously. measurlabs.com This capability is invaluable for identifying compounds based on their UV-Vis spectra, which aids in distinguishing between co-eluting peaks and confirming the identity of isomers. measurlabs.comthermofisher.com
For instance, HPLC-DAD has been successfully used to analyze caffeic acid and its derivatives in various fruit juices and plant extracts. nih.govresearchgate.net The detector can be programmed to scan a wide range, such as 192 to 798 nm, while monitoring specific channels (e.g., 280, 320, and 360 nm) for optimal detection of different phenolic compounds. turkjps.org This multi-wavelength detection helps in the identification of not only cis- and trans-caffeic acid but also their various esters and related compounds, such as chlorogenic acids. researchgate.netmdpi.com The spectral data can confirm that cis and trans isomers exhibit similar UV spectra but are separated based on their retention times. mdpi.com
Electrochemical Detection (ECD) coupled with HPLC provides a highly sensitive and selective method for the analysis of electroactive compounds like caffeic acid. researchgate.net ECD measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. This technique can offer significantly lower detection limits compared to UV or DAD for certain phenolic compounds. researchgate.net
Studies have shown that for the analysis of phenolic compounds, including caffeic acid, the limits of detection and quantification with ECD can be 7 to 28 times lower than those obtained with DAD. researchgate.net A combined HPLC-ECD-DAD system allows for simultaneous electrochemical and spectral data acquisition, providing a high degree of confidence in compound identification and quantification. researchgate.net This approach has been successfully applied to determine phenolic compounds in various samples, demonstrating good linearity and high recovery rates. researchgate.net
Comparison of Detection Limits (DAD vs. ECD) for Phenolic Compounds
| Compound | Detection Method | Sensitivity Improvement with ECD | Reference |
|---|---|---|---|
| Phenolic Compounds (general) | DAD vs. ECD | 7-28 fold greater sensitivity with ECD | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov However, phenolic acids like caffeic acid are non-volatile and require a derivatization step to increase their volatility and thermal stability before GC analysis. nih.govresearchgate.net A common derivatization method is silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. iarc.frresearchgate.net
A rapid derivatization procedure using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (99:1) has been developed, reducing the reaction time to under 5 minutes. researchgate.net Following derivatization, the TMS-derivatives of cis- and trans-caffeic acid can be effectively separated and identified by GC-MS. mdpi.comnih.gov While the mass spectra of the TMS-derivatized cis and trans isomers are nearly identical, subtle differences in the intensities of certain fragment ions can be observed. mdpi.com For both TMS-derivatives, the molecular ion (M⁺) is typically the most intense peak at an m/z of 396. mdpi.com This method has been validated for its linearity, precision, and limits of detection and quantification. nih.gov
Validation Data for GC-MS Analysis of Derivatized trans-Caffeic Acid
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1-100 mg L⁻¹ (r² > 0.999) | nih.gov |
| Limit of Detection (LOD) | 0.23 mg L⁻¹ | nih.gov |
| Limit of Quantitation (LOQ) | 0.77 mg L⁻¹ | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes smaller particle size columns (typically < 2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. d-nb.info When coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS), it becomes an exceptionally powerful tool for the rapid screening and structural characterization of compounds in complex mixtures. ajol.infonih.gov
UHPLC-Q-TOF-MS provides high-resolution mass data, which allows for the determination of the elemental composition of analytes with high accuracy. imrpress.com This is particularly useful for identifying unknown metabolites or degradation products. The system can acquire full-scan MS data for quantification and automatically trigger product ion scans (MS/MS) for structural elucidation. nih.gov This technique has been employed to rapidly screen and characterize caffeic acid and its metabolites in biological samples. ajol.info For instance, a method using a Waters HSS T3 UPLC column with gradient elution has successfully identified caffeic acid and 21 of its metabolites in rat samples based on their precise molecular weights and fragmentation patterns. ajol.info
Typical UHPLC-Q-TOF MS System Configuration
| Component | Specification | Reference |
|---|---|---|
| Chromatography System | UHPLC/UPLC | d-nb.infoajol.info |
| Column | e.g., Acquity HSS T3 (1.7 µm, 2.1 × 150 mm) | d-nb.info |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | d-nb.infonih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes | imrpress.comnih.gov |
| Data Acquisition | Full scan MS and data-dependent MS/MS | nih.gov |
Method Validation Parameters
The reliability of any analytical method for the determination of cis-caffeic acid hinges on rigorous validation. This process ensures that the method is suitable for its intended purpose. Key parameters that are assessed include linearity, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Linearity: This parameter establishes the relationship between the concentration of an analyte and the analytical signal. For caffeic acid and its isomers, methods like High-Performance Liquid Chromatography (HPLC) typically demonstrate excellent linearity over a specified concentration range. phcogj.comnih.gov For instance, a validated HPLC-UV method for caffeic acid showed linearity in the concentration range of 10–60 µg/mL with a high correlation coefficient (r² = 0.9999). oup.com Another study reported linearity for caffeic acid between 1 and 250 µg/mL, also with a correlation coefficient greater than 0.999. phcogj.com A separate HPLC method for quantifying caffeic and ferulic acids was linear across a range of 0.25 to 24.0 µg/mL. mdpi.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For caffeic acid analysis, intra-day and inter-day precision are evaluated. A validated HPLC method for caffeic acid, vitexin, and rosmarinic acid demonstrated acceptable precision. phcogj.com Another study on caffeic and ferulic acids reported coefficient of variation values between 0.17% and 2.08% for reproducibility, indicating good precision. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for analyzing trace amounts of this compound. For trans-caffeic acid, one GC-MS method reported an LOD of 0.23 mg L⁻¹ and an LOQ of 0.77 mg L⁻¹. mdpi.com An HPLC-UV method determined the LOD and LOQ for caffeic acid to be 1.44 µg/mL and 4.38 µg/mL, respectively. oup.com A different HPLC method reported even lower limits for caffeic acid, with an LOD of 0.01 µg/mL and an LOQ of 0.025 µg/mL. phcogj.com
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For HPLC methods, this can involve altering the flow rate, column temperature, or the pH of the mobile phase. scielo.br A study on phenolic compounds, including caffeic acid, confirmed the robustness of their method by introducing small variations in these parameters. nih.gov
Table 1: Exemplary Method Validation Parameters for Caffeic Acid Analysis
| Parameter | Range/Value | Method | Reference |
|---|---|---|---|
| Linearity Range | 1-250 µg/mL | HPLC-DAD | phcogj.com |
| 10-60 µg/mL | HPLC-UV | oup.com | |
| 0.25-24.0 µg/mL | HPLC-DAD-UV | mdpi.com | |
| Correlation Coefficient (r²) | > 0.999 | HPLC-DAD | phcogj.com |
| 0.9999 | HPLC-UV | oup.com | |
| > 0.998 | HPLC-DAD | embrapa.br | |
| LOD | 0.23 mg L⁻¹ | GC-MS | mdpi.com |
| 1.44 µg/mL | HPLC-UV | oup.com | |
| < 0.01 µg/mL | HPLC-DAD | phcogj.com | |
| LOQ | 0.77 mg L⁻¹ | GC-MS | mdpi.com |
| 4.38 µg/mL | HPLC-UV | oup.com | |
| < 0.025 µg/mL | HPLC-DAD | phcogj.com | |
| Precision (RSD) | < 2% | HPLC-UV | researchgate.net |
| 0.17-2.08% (Reproducibility) | HPLC-DAD-UV | mdpi.com |
Spectroscopic Characterization Techniques for Structural Elucidation
Beyond basic identification, a suite of spectroscopic techniques is employed to elucidate the detailed structure of this compound and differentiate it from its trans-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the structural elucidation of caffeic acid isomers. mdpi.commdpi.com
In the ¹H-NMR spectrum of caffeic acid, the protons of the vinyl group (α-H and β-H) are particularly informative for distinguishing between the cis and trans isomers. For the trans-isomer, these protons appear as doublets with a coupling constant (J) of approximately 15.9 Hz. mdpi.com In contrast, the cis-isomer exhibits a smaller coupling constant, typically around 13.0 Hz, for the corresponding protons. d-nb.info The chemical shifts of the aromatic protons can also provide structural information. For example, in the ¹H-NMR spectrum of this compound in DMSO-d6, signals can be observed at various chemical shifts, such as 6.09, 6.27, 6.72, 6.81, 6.92, 6.94, 7.03, 7.34, and 7.52 ppm. nih.gov
2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for assigning specific proton and carbon signals and confirming the connectivity within the molecule. mdpi.com For instance, COSY spectra can confirm the coupling between the vinyl protons, while HSQC and HMBC can correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. This is particularly useful for complex derivatives of caffeic acid. mdpi.comd-nb.info
Table 2: Representative ¹H-NMR Chemical Shifts (δ) for Caffeic Acid Isomers
| Proton | trans-Caffeic Acid (in CD₃OD) | cis-Caffeic Acid (in DMSO-d6) | Coupling Constant (J) | Reference |
|---|---|---|---|---|
| α-H | 6.28 ppm | 6.27 ppm | trans: ~15.9 Hz, cis: ~13.0 Hz | mdpi.comd-nb.infonih.gov |
| β-H | 7.27 ppm | 7.34 ppm | trans: ~15.9 Hz, cis: ~13.0 Hz | mdpi.comd-nb.infonih.gov |
Mass Spectrometry (MS) Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the identification of isomers based on their fragmentation patterns. mdpi.com
In electrospray ionization mass spectrometry (ESI-MS), this compound and its trans-isomer typically show a deprotonated molecule [M-H]⁻ at an m/z of 179 in negative ion mode. massbank.eu While the isomers have the same mass, subtle differences in their fragmentation patterns can aid in their identification. mdpi.comd-nb.info The fragmentation of the [M-H]⁻ ion of caffeic acid can produce characteristic product ions at m/z 135, which corresponds to the loss of CO₂. mdpi.comresearchgate.net Another significant fragment ion can be observed at m/z 163. researchgate.net
For silylated derivatives of caffeic acid analyzed by GC-MS, the molecular ion (M⁺) is observed at m/z 396. mdpi.com Small differences in the intensities of fragment ions can help distinguish between the isomers. For example, the fragment ion at m/z 381, resulting from the loss of a methyl group, is more intense for the cis-isomer. mdpi.com Other notable fragments include ions at m/z 307 and 219. mdpi.com
Table 3: Key Mass Spectrometry Fragments for Caffeic Acid
| Precursor Ion (m/z) | Fragment Ions (m/z) | Ionization Method | Notes | Reference |
|---|---|---|---|---|
| 179 [M-H]⁻ | 135, 163 | ESI⁻ | Loss of CO₂ from the carboxyl group. | massbank.euresearchgate.net |
| 396 [M]⁺ | 381, 307, 219 | EI (for silylated derivative) | m/z 381 is more intense for the cis-isomer. | mdpi.com |
UV-Vis Spectrophotometry for Monitoring Photochemical Changes
UV-Vis spectrophotometry is a straightforward and effective technique for monitoring the photochemical isomerization of trans-caffeic acid to this compound. iarc.fr The two isomers exhibit different UV absorption spectra. The conversion from the trans to the cis form upon exposure to UV light can be tracked by observing the changes in the absorption spectrum over time. iarc.frresearchgate.net Typically, the trans-isomer has a primary absorption maximum around 320-325 nm. researchgate.netupb.ro The formation of the cis-isomer can lead to a decrease in the intensity of this peak and potential shifts in the absorption maxima. This technique is valuable for studying the kinetics of the isomerization process. researchgate.net
Near-Infrared Spectrophotometry (NIRS)
Near-infrared spectrophotometry (NIRS) is a rapid, non-destructive analytical technique that has been explored for the quantitative analysis of phenolic compounds, including caffeic acid, in various samples. mdpi.comresearchgate.net NIRS measures the absorption of near-infrared radiation, which corresponds to overtones and combinations of vibrational modes of C-H, O-H, and N-H bonds. celignis.com While NIRS is generally less specific than mid-infrared spectroscopy, it can be a powerful tool when combined with chemometric methods like partial least squares (PLS) regression. researchgate.netnih.gov Studies have shown that NIRS can be used to estimate the content of caffeic acid in materials like spent coffee grounds and propolis. nih.govtandfonline.com For instance, a PLS model developed for spent coffee grounds showed good linearity for caffeic acid with a high coefficient of determination. nih.govriorpub.com
Chemiluminescence Methods
Chemiluminescence-based methods offer high sensitivity for the detection of caffeic acid. These methods are often based on the ability of caffeic acid to either enhance or inhibit a chemiluminescence reaction. researchgate.net One approach involves the reaction of luminol (B1675438) with an oxidizing agent, where caffeic acid can act as an antioxidant, quenching the chemiluminescence signal. The degree of quenching is proportional to the concentration of caffeic acid. nih.gov A flow injection analysis (FIA) method with chemiluminescence detection has been developed for determining the total antioxidant capacity of samples, using caffeic acid as a standard. bch.ro Another method established a chemiluminescence system where Co-Fe Prussian blue analogue nanocubes catalyze luminol to produce a signal, which is inhibited by caffeic acid. nih.gov This method demonstrated a good linear response for caffeic acid in the range of 10 - 800 ng mL⁻¹ with a detection limit of 3 ng mL⁻¹. nih.gov
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often rapid approach for the detection of caffeic acid. These techniques are typically based on the oxidation of the catechol group on the caffeic acid molecule. Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed to study the electrochemical behavior of caffeic acid and for its quantitative analysis. nih.govmdpi.com
The core principle of these methods involves applying a potential to an electrode and measuring the resulting current. For caffeic acid, an anodic peak is observed which corresponds to its oxidation. The intensity of this peak is proportional to the concentration of caffeic acid, allowing for quantification. mdpi.com
To enhance the sensitivity and selectivity of detection, various modifications to the working electrode are often employed. These modifications can involve the use of nanomaterials, polymers, and enzymes. For instance, a fluorine-doped graphene oxide modified glassy carbon electrode (F-GO/GCE) has been shown to exhibit a high electrochemically active surface area and electrocatalytic activity for caffeic acid oxidation. mdpi.com This modified electrode demonstrated a low detection limit of 0.018 μM. mdpi.com Another example is the use of platinum and nickel jagged-like nanowires on a carbon support, which also provides a broad detection range and high stability.
A significant advancement in the analysis of caffeic acid isomers is the coupling of high-performance liquid chromatography (HPLC) with electrochemical detection (ECD). This hyphenated technique allows for the separation of cis- and trans-caffeic acid isomers prior to their detection, which is crucial for accurate quantification of each isomer. nih.gov
The table below summarizes the performance of various electrochemical sensors used for the detection of caffeic acid, based on findings from recent research.
| Electrode/Sensor | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Fluorine-doped Graphene Oxide Modified Glassy Carbon Electrode (F-GO/GCE) | Differential Pulse Voltammetry (DPV) | 0.5 - 100.0 | 0.018 | mdpi.com |
| Platinum-Nickel Jagged-like Nanowires/Carbon Electrode | Cyclic Voltammetry (CV) | 0.75 - 591.783 | 0.5 | |
| Polyethylenimine-based Electrode | Square Wave Voltammetry | 1.25 - 19.9 | 0.13 | researchgate.net |
| Prussian Blue-Peroxidase-based Biosensor | Cyclic Voltammetry (CV) | 5 - 74 | 0.9 | researchgate.net |
| Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate-modified Carbon Paste Electrode | Voltammetry | - | 3.12 |
Data for the Platinum-Nickel Jagged-like Nanowires/Carbon Electrode and the Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate-modified Carbon Paste Electrode is generalized from study findings.
Challenges in Isomer Designation and Nomenclature in Research
A significant challenge in the research of caffeic acid and its derivatives is the inconsistent and sometimes incorrect nomenclature used in scientific literature. This ambiguity can lead to misinterpretation of data and complicates the comparison of results across different studies. nih.govnih.gov The challenges primarily revolve around two aspects: the designation of cis- and trans- isomers and the historical naming conventions for related compounds like chlorogenic acids. researchgate.netscielo.br
The trans isomer of caffeic acid is the more stable and naturally predominant form. nih.goviarc.fr However, exposure to ultraviolet light can cause the partial conversion of the trans form to the cis form. nih.goviarc.fr This isomerization is a critical factor in analytical studies, as the biological activities of the two isomers can differ. The correct and unambiguous designation of the specific isomer being studied is therefore essential. The IUPAC name for the trans isomer is (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, while the cis isomer is named (2Z)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid. wikipedia.orgchemspider.comnih.gov
The confusion is further compounded by the historical nomenclature of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid. Before the establishment of IUPAC rules in 1976, the numbering of the quinic acid ring was different from the current standard. researchgate.netscielo.br For example, the compound now correctly named 5-O-caffeoylquinic acid (5-CQA) was previously referred to as 3-O-caffeoylquinic acid. researchgate.netscielo.br This historical discrepancy persists in some recent literature and among chemical suppliers, leading to potential confusion between isomers like 3-CQA and 5-CQA. researchgate.net
Given that many studies investigate caffeic acid within complex matrices like plant extracts, where it exists alongside its various esterified forms, the accurate identification and naming of all related isomers are paramount for scientific clarity and the reliable assessment of their biological properties. nih.gov The challenge for researchers is to be vigilant in using the correct, current IUPAC nomenclature and to be aware of the potential for ambiguity in older and even some contemporary publications.
Molecular and Cellular Mechanisms of Action of Caffeic Acid in Vitro Investigations
Modulation of Cellular Redox Homeostasis
The ability of a compound to influence the balance between oxidants and antioxidants within a cell is a critical aspect of its biological activity. While caffeic acid, in general, is recognized as an antioxidant, specific data on the cis-isomer's role in cellular redox homeostasis is sparse.
Direct Free Radical Scavenging Activity
Direct free radical scavenging is a primary mechanism by which antioxidants protect cells from oxidative damage. Caffeic acid's structure, particularly its two phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals. mdpi.com Some studies on caffeic acid analogues have shown that the presence of a catechol moiety is crucial for this activity. nih.gov
While direct comparisons are scarce, some research suggests that the antioxidant activity of caffeic acid and its derivatives can be influenced by their isomeric form. researchgate.net However, detailed studies quantifying the direct free radical scavenging capacity of cis-caffeic acid in comparison to its trans counterpart are not extensively available. One study indicated that this compound exhibits significant biological activities, including antioxidant properties and the ability to effectively scavenge free radicals. smolecule.com
Indirect Antioxidant Mechanisms: Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a major cellular defense mechanism against oxidative stress. core.ac.uk Activation of this pathway leads to the transcription of numerous protective genes. nih.gov Studies have shown that caffeic acid can activate the Nrf2/ARE pathway, which is attributed to its ability to act as an electrophile and interact with Keap1, a repressor of Nrf2. core.ac.ukmdpi.com This leads to Nrf2 translocation to the nucleus and subsequent gene expression. nih.gov
However, the existing research on this mechanism has predominantly been conducted using "caffeic acid" without specifying the isomer, or with its derivative, caffeic acid phenethyl ester (CAPE). mdpi.commdpi.com There is a lack of specific studies investigating the distinct ability of this compound to activate the Nrf2/ARE pathway.
Regulation of Phase II Antioxidant Enzymes
As a downstream effect of Nrf2 activation, the expression of phase II antioxidant enzymes is upregulated. These enzymes, including Glutathione (B108866) S-Transferase (GST), Heme Oxygenase 1 (HO-1), and NADPH Quinone Dehydrogenase 1 (NQO1), play a vital role in detoxification and maintaining cellular redox balance. nih.gov Research on caffeic acid has demonstrated its capability to induce these enzymes. nih.govnih.govwindows.net For instance, caffeic acid has been shown to up-regulate HO-1 and glutamate-cysteine ligase (GCL) expression in a dose-dependent manner. nih.gov
Despite these findings for caffeic acid in general, there is no specific evidence in the reviewed literature detailing the regulation of these specific phase II enzymes by this compound.
Interactions with Endogenous Thiol Compounds
Glutathione (GSH) is a critical endogenous antioxidant and a key component of cellular defense against oxidative stress. bioline.org.br The interaction of phenolic compounds with glutathione can be complex. Oxidized forms of caffeic acid can react with glutathione to form conjugates. researchgate.net Some studies suggest that caffeic acid can modulate glutathione-related enzymes, such as GST and glutathione reductase (GSR). nih.gov
The formation of mono- and bi-glutathione conjugates has been observed with caffeic acid when oxidized. researchgate.net However, the specific interactions of this compound with glutathione and other endogenous thiol compounds have not been a focus of the available research.
Regulation of Cellular Signaling Pathways
Beyond its antioxidant functions, caffeic acid can modulate various cellular signaling pathways, which are crucial in processes like inflammation and cell proliferation.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. frontiersin.org Inhibition of this pathway is a target for anti-inflammatory therapies. Studies have shown that caffeic acid can inhibit the NF-κB signaling pathway. mdpi.comfrontiersin.orgnih.gov This inhibition can occur through various mechanisms, including preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.gov The anti-inflammatory effects of caffeic acid are often attributed to this inhibition. nih.gov Caffeic acid phenethyl ester (CAPE), a derivative, is also a known inhibitor of NF-κB. researchgate.net
While the inhibitory effect of caffeic acid on the NF-κB pathway is documented, the literature does not provide specific data on the efficacy or mechanism of this compound in this regard.
Modulation of STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell signaling, and its persistent activation is linked to various cancers. hapres.commdpi.com In vitro studies have demonstrated that caffeic acid can inhibit the STAT3 signaling pathway. hapres.comnih.govmdpi.com
Research indicates that caffeic acid directly inhibits the phosphorylation of STAT3 in response to signaling molecules like Interleukin-6 (IL-6). hapres.com This action prevents the activation of STAT3. By blocking STAT3 activity, caffeic acid has been shown to repress cancer-related processes such as angiogenesis, partly by downregulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are downstream targets of STAT3. hapres.comfrontiersin.org
The inhibitory effect of caffeic acid on STAT3 is considered a key part of its anti-inflammatory and anticancer properties. nih.govresearchgate.net Some studies suggest that the antioxidant properties of caffeic acid may play a role in this modulation, as scavenging of reactive oxygen species (ROS) has been linked to the apoptosis-inducing activity of some STAT3 inhibitors. mdpi.com
Table 1: Summary of Caffeic Acid's Effect on the STAT3 Pathway
| Cellular Context | Key Finding | Mechanism | Reference |
|---|---|---|---|
| In vitro (general) | Inhibition of STAT3 phosphorylation | Direct inhibition in response to IL-6 | hapres.com |
| Mouse xenograft model | Reduction of tumor growth and angiogenesis | Inhibition of STAT3, HIF-1α, and VEGF activity | hapres.com |
Inhibition of ERK1/2 Signaling
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival. nih.gov Dysregulation of the ERK1/2 pathway is common in many human cancers. nih.gov
In vitro investigations have revealed that caffeic acid is a direct inhibitor of ERK1/2 activities. nih.govresearchgate.net Structural studies have shown that caffeic acid binds directly to ERK2 at specific amino acid residues (Q105, D106, and M108), interfering with its function in an ATP-competitive manner. frontiersin.orgnih.gov This direct interaction leads to a significant reduction in the phosphorylation of downstream targets of ERK1/2. nih.gov
Studies using skin cancer models have demonstrated that topical application of caffeic acid suppresses tumor development induced by solar UV radiation, an effect linked to the substantial reduction of phosphorylation within the MAPK signaling pathway. nih.govresearchgate.net Furthermore, cancer cells with reduced ERK2 expression have shown decreased sensitivity to caffeic acid, confirming that ERK1/2 are direct targets for its chemopreventive activities. nih.govnih.gov
Table 2: Research Findings on Caffeic Acid and ERK1/2 Signaling
| Model System | Observation | Molecular Detail | Reference |
|---|---|---|---|
| In vitro kinase assay | Inhibition of ERK1/2 kinase activity | Blocks phosphorylation of RSK2 (an ERK substrate) | nih.gov |
| Human skin cancer cells | Inhibition of colony formation | Direct binding to ERK2 at residues Q105, D106, M108 | frontiersin.orgnih.gov |
| Mouse skin carcinogenesis model | Suppression of tumor incidence and volume | Reduction of solar UV-induced phosphorylation in MAPK signaling | nih.govresearchgate.net |
Regulation of PI3K/AKT Pathway Activity
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is fundamental for regulating cell growth, proliferation, survival, and metabolism. windows.netijbs.com Its aberrant activation is a frequent event in human cancers. Caffeic acid and its derivatives have been shown to modulate this pathway.
In some cancer models, caffeic acid derivatives have been observed to suppress the PI3K/AKT/mTOR cascade. windows.net For example, caffeic acid phenethyl ester (CAPE), a well-studied derivative, effectively repressed cell motility and activation of Akt induced by transforming growth factor-beta (TGF-β) in lung cancer cells. frontiersin.org This suggests an inhibitory role in cancer progression.
Conversely, in other contexts, particularly neuroprotection, caffeic acid has been associated with the activation of the PI3K/AKT pathway. A chemical conjugate of caffeic acid and tetramethylpyrazine was found to protect neurons from damage by activating the PI3K/AKT/GSK3β pathway, which helps maintain mitochondrial membrane potential and inhibit apoptosis. windows.net This highlights the context-dependent nature of caffeic acid's interaction with the PI3K/AKT pathway.
Modulation of c-Jun N-terminal Kinase (JNK) Pathway
The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling family, is typically activated by stress signals and is involved in responses like inflammation, apoptosis, and cell differentiation. nih.govplos.org
Studies have shown that caffeic acid can modulate JNK signaling, although the effects can vary depending on the cell type and conditions. In HepG2 liver cells, for instance, caffeic acid treatment led to an increase in the phosphorylation of JNK. nih.gov This activation was linked to the stimulation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, suggesting a protective role against oxidative stress. nih.gov
In the context of neurodegeneration, the JNK pathway is also a relevant target. The efficacy of caffeic acid in promoting the degradation of A53T α-synuclein, a protein implicated in Parkinson's disease, was reversed by a JNK inhibitor, indicating that JNK signaling is necessary for this protective effect. nih.gov
Elevation of AMPK Levels and GLUT4 Translocation in Glucose Metabolism Studies
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Its activation can stimulate glucose uptake and utilization, making it a key target in the study of metabolic diseases like type 2 diabetes. rjptonline.orgnih.gov
Research has consistently shown that caffeic acid can elevate AMPK levels and activity in insulin-sensitive tissues like skeletal muscle, liver, and adipocytes. rjptonline.orgresearchgate.net The activation of AMPK by caffeic acid is a critical mechanism for its beneficial effects on glucose metabolism. rjptonline.orgmdpi.com
A primary consequence of AMPK activation in skeletal muscle is the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane. plos.orgnih.gov This process increases the rate of glucose transport into the cells. Studies using caffeic acid derivatives have demonstrated a significant stimulation of GLUT4 translocation in muscle cells, an effect that occurs independently of insulin (B600854) signaling pathways like Akt. nih.gov This insulin-independent mechanism contributes to improved glucose disposal and is a key area of investigation for the management of hyperglycemia. rjptonline.orgresearchgate.net
Table 3: Effects of Caffeic Acid and its Derivatives on AMPK and GLUT4
| Model System | Compound | Key Effect | Reference |
|---|---|---|---|
| L6 Myotubes | Caffeic acid methyl & ethyl esters | Increased AMPK phosphorylation | nih.gov |
| L6-GLUT4myc muscle cells | Caffeic acid methyl & ethyl esters | Stimulated GLUT4 translocation to the cell membrane | nih.gov |
| Skeletal muscle, liver, adipocytes | Caffeic acid | Elevated AMPK levels | rjptonline.org |
Interactions with Intracellular Processes and Organelles
Induction of Apoptosis Mechanisms (e.g., Mitochondrial Pathway, Bcl-2 Family Modulation)
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.comnih.gov This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). researchgate.netnih.gov
In vitro studies have established that caffeic acid can induce apoptosis in various cancer cell lines through the mitochondrial pathway. frontiersin.orgnih.gov A key mechanism is the inhibition of the anti-apoptotic protein Bcl-2. nih.gov By decreasing the levels and activity of Bcl-2, caffeic acid disrupts the protection of the mitochondrial outer membrane. nih.gov
This disruption leads to the activation and oligomerization of pro-apoptotic proteins like Bax at the mitochondrial membrane, increasing its permeability. researchgate.netnih.gov The consequence is the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Released cytochrome c then triggers the activation of a cascade of proteases known as caspases, particularly caspase-3, which execute the final stages of apoptosis, leading to cell death. nih.gov
Table 4: Caffeic Acid's Role in Mitochondrial Apoptosis
| Cell Line | Observation | Mechanism | Reference |
|---|---|---|---|
| HeLa (human cervical cancer) | Increased apoptosis, decreased cell proliferation | Decreased Bcl-2 levels, release of cytochrome c, activation of caspase-3 | nih.gov |
| H1299 & A549 (lung cancer) | Stimulation of apoptosis | Modulation of MAPK signaling leading to apoptosis | frontiersin.org |
Regulation of Intracellular Calcium Flux
This compound has been shown to modulate intracellular calcium ion (Ca2+) concentrations by inducing its release from the endoplasmic reticulum (ER). In SCM1 human gastric cancer cells, caffeic acid triggered a concentration-dependent increase in cytosolic free Ca2+. nih.gov This effect is partly due to Ca2+ release from the ER, a process dependent on phospholipase C (PLC). nih.govmdpi.com Inhibition of PLC with the inhibitor U73122 was found to abolish the caffeic acid-evoked rise in cytosolic Ca2+. nih.gov This suggests that this compound stimulates PLC, which in turn leads to the generation of inositol (B14025) triphosphate (IP3) and subsequent Ca2+ release from ER stores. nih.govresearchgate.net Furthermore, in a Ca2+-free environment, the Ca2+ response to caffeic acid was eliminated after treatment with thapsigargin, an inhibitor of the ER Ca2+ pump, confirming the ER as the source of the released calcium. nih.gov This release of Ca2+ from the ER can then trigger Ca2+ entry from the extracellular space through store-operated Ca2+ channels. nih.gov
Inhibition of Cell Proliferation and Migration
This compound has demonstrated inhibitory effects on the proliferation and migration of various cancer cell lines. researchgate.netfrontiersin.orgnih.gov One of the targeted mechanisms is the inhibition of the TMEM16A protein, a calcium-activated chloride channel. mdpi.com In lung cancer cells, caffeic acid was found to inhibit proliferation and migration by targeting TMEM16A, with a reported inhibitory concentration (IC50) of 29.47 ± 3.19 μM. mdpi.com
Studies on prostate cancer cells (DU-145, PC-3, and LNCaP) have shown that caffeic acid can decrease cell proliferation in a dose- and time-dependent manner. researchgate.netnih.govug.edu.gh For instance, in DU-145 cells, caffeic acid inhibited cell migration and repressed the epithelial-to-mesenchymal transition (EMT) by upregulating CDH1 and downregulating CDH2 expression. researchgate.netug.edu.gh In PC-3 and LNCaP prostate cancer cells, caffeic acid was found to have IC50 values of 9.0 µM and 11.5 µM, respectively. nih.gov
The anti-proliferative effects of caffeic acid are also observed in other cancer types, including breast and cervical cancers. frontiersin.org In breast cancer cells, it has been shown to decrease cell growth and repress proliferation. frontiersin.org
Inhibition of Adipogenesis and Differentiation
This compound and its derivatives have been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes. snu.ac.krbiorxiv.org This inhibition is achieved by targeting key stages and regulatory factors in the adipogenic program. One of the primary mechanisms is the inhibition of mitotic clonal expansion (MCE), an essential early step for adipogenesis. snu.ac.kr
Furthermore, in human SGBS adipocytes, caffeic acid has been shown to modulate adipocyte metabolism by inhibiting adipogenesis and promoting lipolysis. biorxiv.org Gene expression analysis revealed a downregulation of key adipogenic genes such as PPARG and CEBPA. biorxiv.org Combination treatments of caffeic acid with compounds like capsaicin (B1668287) have demonstrated complementary effects in regulating genes and lipid metabolism. biorxiv.org
Modulation of Enzyme Activities
Matrix Metalloproteinase (MMP) Inhibition
This compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are enzymes involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis. nih.govnih.govpsu.edu
Studies have shown that caffeic acid selectively inhibits the enzymatic activity and gene expression of MMP-2 and MMP-9. nih.govnih.gov In HepG2 hepatocarcinoma cells, caffeic acid was found to suppress phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced MMP-9 expression by inhibiting the function of NF-κB. nih.govpsu.edu It was also demonstrated that caffeic acid and its derivative, caffeic acid phenethyl ester (CAPE), selectively inhibited MMP-2 and MMP-9 without affecting MMP-1, -3, and -7. nih.gov In computational studies, caffeic acid was identified as an inhibitor of MMP-9 with a reported IC50 value of 158.19 µM. mdpi.com
The inhibitory action of caffeic acid on MMPs has been observed in various cancer models. For instance, it has been shown to inhibit MMP-9 enzymatic activity and gene expression, which are crucial for colon cancer invasion. nih.gov In lung cancer, caffeic acid has been found to suppress MMP-9 expression, thereby preventing metastasis. oup.com
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
This compound has been reported as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. mdpi.comresearchgate.net Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes mellitus as it enhances the action of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. wikipedia.orghopkinsdiabetesinfo.org
Computational studies have identified caffeic acid as an inhibitor of the DPP-4 enzyme, with a reported IC50 value of 88.99 µM. mdpi.com Natural products, including caffeic acid, have been recognized as potential DPP-4 inhibitors that could have implications for the management of type 2 diabetes. researchgate.net
α-Amylase Binding and Inhibition Studies
This compound has been shown to bind to and inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion. mdpi.comnih.govnih.gov This inhibitory action can help in regulating postprandial glucose levels. researchgate.net
Binding studies have revealed that caffeic acid has an appreciable binding affinity for α-amylase. mdpi.comnih.gov The interaction is primarily driven by van der Waals forces and hydrogen bonding. mdpi.comnih.gov Molecular docking studies have indicated that caffeic acid can form multiple hydrogen bonds with key amino acid residues in the active site of α-amylase, such as Trp59, Gln63, Arg195, and Asp197. mdpi.comnih.gov
In terms of inhibitory activity, caffeic acid has demonstrated a higher inhibitory potential against α-amylase compared to other phenolic acids and even the drug acarbose (B1664774) in some studies. nih.govresearchgate.net One study reported an IC50 value of 4.505 mg/mL for caffeic acid's inhibition of α-amylase, which was superior to that of acarbose (16.81 mg/mL). researchgate.net The inhibitory effect of hydroxycinnamic acids on α-amylase follows the order: caffeic acid > tannic acid > chlorogenic acid. nih.gov
Interactive Data Table: Summary of this compound's Molecular Interactions
| Section | Target Molecule/Process | Observed Effect | Cell/System Studied | Key Findings | Citations |
| 5.3.2 | Intracellular Calcium Flux | Regulation | SCM1 human gastric cancer cells | Induces Phospholipase C-dependent Ca2+ release from the endoplasmic reticulum. | nih.govmdpi.com |
| 5.3.3 | Cell Proliferation and Migration | Inhibition | Lung cancer cells, Prostate cancer cells (DU-145, PC-3, LNCaP) | Targets TMEM16A protein; IC50 of 29.47 ± 3.19 μM in lung cancer cells. | mdpi.comresearchgate.netnih.govug.edu.gh |
| 5.3.4 | Adipogenesis and Differentiation | Inhibition | 3T3-L1 preadipocytes, Human SGBS adipocytes | Inhibits mitotic clonal expansion; downregulates PPARG and CEBPA genes. | snu.ac.krbiorxiv.orgnih.gov |
| 5.4.1 | Matrix Metalloproteinase (MMP) | Inhibition | HepG2 cells, Colon cancer models, Lung cancer models | Selectively inhibits MMP-2 and MMP-9; IC50 for MMP-9 is 158.19 µM. | mdpi.comnih.govnih.govpsu.eduoup.com |
| 5.4.2 | Dipeptidyl Peptidase-4 (DPP-4) | Inhibition | In silico models | IC50 of 88.99 µM. | mdpi.comresearchgate.net |
| 5.4.3 | α-Amylase | Binding and Inhibition | In vitro and in silico models | Forms hydrogen bonds with active site residues; higher inhibitory potential than acarbose in some studies. | mdpi.comnih.govnih.govresearchgate.net |
Modulation of Glutathione S-Transferase (GST) and Glutathione Reductase (GSR) Activities
Caffeic acid has been identified as a modulator of both Glutathione S-Transferase (GST) and Glutathione Reductase (GSR) activities. nih.govnih.gov These enzymes are crucial in the cellular detoxification system and are implicated in resistance to certain chemotherapeutic agents. nih.gov While the ChEBI (Chemical Entities of Biological Interest) database classifies this compound as a putative GST inhibitor based on its structural similarity to known inhibitors, direct experimental evidence for this specific isomer is scarce. ebi.ac.uk
In vitro studies using caffeic acid (isomer not specified) demonstrate a dual role. It can act as an inhibitor of both GST and GSR, but it can also induce the expression of these enzymes through the Nrf2 pathway. nih.govcore.ac.uk This dual activity leads to complex, concentration-dependent effects. For instance, in A2780 ovarian carcinoma cells, treatment with caffeic acid resulted in a bell-shaped curve for GST activity, while in the cisplatin-resistant A2780cisR cell line, the activity curve was U-shaped. nih.gov The direct inhibitory effect is generally faster than the induction of enzyme expression. nih.gov
The activity of GSR in A2780 cells was found to decrease to 40-50% of the control following treatment with various concentrations of caffeic acid, whereas no significant effect was observed in the resistant A2780cisR cells. core.ac.uk
| GST Isoenzyme | IC₅₀ (µM) | Source Compound |
|---|---|---|
| GST 4-4 | 58 | Caffeic Acid |
| GST 3-3 | 360 | Caffeic Acid |
| GST 7-7 | 470 | Caffeic Acid |
| GST 1-1 and 2-2 (Alpha class) | >640 | Caffeic Acid |
Cyclooxygenase (COX) Inhibition
Caffeic acid and its derivatives have been shown to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. frontiersin.orgspandidos-publications.comresearchgate.net COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.
Research on caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, demonstrated nonselective inhibition of both human COX-1 and COX-2 enzymes. At higher concentrations, CAPE was also found to suppress the induction of COX-2 mRNA and protein. frontiersin.org In silico docking studies predict that caffeic acid (isomer unspecified) can bind to amino acid residues in the active site of COX-2, suggesting its potential as a direct inhibitor. researchgate.net Hybrid molecules containing a caffeic acid moiety linked to a benzimidazole (B57391) ring have shown excellent COX-2 inhibition with an IC₅₀ value of 2.47 µM. mdpi.comnih.gov However, there is a notable absence of studies specifically evaluating the inhibitory potency of this compound on COX enzymes.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. While direct studies on this compound are lacking, research on related compounds suggests that the caffeic acid structure is relevant for PTP1B inhibition.
Derivatives such as caffeoylquinic acids have been identified as natural PTP1B inhibitors. nih.govsci-hub.se For example, chlorogenic acid, an ester of caffeic acid and quinic acid, inhibits PTP1B noncompetitively with an IC₅₀ value of 11.1 µM. nih.gov Molecular docking simulations suggest it binds to an allosteric site on the enzyme. nih.gov Furthermore, studies on other classes of compounds, such as dihydroflavonols, have highlighted the importance of stereochemistry in PTP1B inhibition. In one such study, the trans-isomer (IC₅₀ = 0.17 µM) was found to be significantly more potent than the cis-isomer (IC₅₀ = 2.24 µM), indicating that the spatial arrangement of the molecule is critical for effective binding and inhibition. acs.org This suggests that the isomeric form of caffeic acid could also significantly influence its potential PTP1B inhibitory activity.
| Compound | Isomer/Type | IC₅₀ (µM) |
|---|---|---|
| Dihydroflavonol Analog 1 | trans | 0.17 |
| Dihydroflavonol Analog 2 | cis | 2.24 |
| Chlorogenic Acid | Caffeic Acid Derivative | 11.1 |
Substrate Self-Inhibition of Ligation Enzymes (e.g., Ptr4CL5)
In the biosynthesis of monolignols, key components of lignin (B12514952) in plant cell walls, the enzyme 4-coumaric acid:coenzyme A ligase (4CL) is essential. nih.gov In Populus trichocarpa, two isoforms, Ptr4CL3 and Ptr4CL5, are involved in this pathway. nih.govfrontiersin.org Ptr4CL5 primarily regulates the ligation of coenzyme A (CoA) to caffeic acid. frontiersin.orgfrontiersin.org
Interestingly, caffeic acid (isomer not specified) acts as both a substrate and an inhibitor of Ptr4CL5. nih.govresearchgate.net At high concentrations, caffeic acid exhibits substrate self-inhibition of Ptr4CL5, a phenomenon not observed for the other isoform, Ptr4CL3. researchgate.net This type of uncompetitive inhibition occurs when a second molecule of the substrate (caffeic acid) binds to the enzyme-substrate complex (Ptr4CL5-caffeic acid), forming an inactive complex. researchgate.net The kinetic analysis determined a substrate self-inhibition constant (K_is_) of 55.97 mM for the Ptr4CL5-catalyzed conversion of caffeic acid. researchgate.net This self-regulation mechanism may help modulate the metabolic flux of CoA ligation in plants. nih.gov
Effects on Glucose-6-Phosphate Dehydrogenase (G6PD)
Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway that supplies cells with NADPH for reductive biosynthesis and antioxidant defense. In vitro studies on purified human erythrocyte enzymes have shown that caffeic acid (isomer not specified) is among several phenolic compounds that exhibit an inhibitory effect on G6PD activity. mdpi.comresearchgate.net
However, research on caffeic acid phenethyl ester (CAPE) has produced seemingly contradictory results. One study reported that CAPE enhances the effects of G6PD, contributing to its antioxidant properties. spandidos-publications.com Conversely, another investigation in a rat model of cisplatin-induced neurotoxicity found that CAPE administration led to a significant decrease in G6PD activity compared to the control group. bioline.org.brbioline.org.brejgm.co.uk These differing outcomes may be attributable to the use of a derivative (CAPE) rather than caffeic acid itself, as well as variations in the experimental models and conditions. Specific investigations into the effects of this compound on G6PD have not been reported.
Synthesis and Structure Activity Relationship Sar Studies of Caffeic Acid and Its Derivatives
Chemical Synthesis Methodologies for Caffeic Acid Derivatives
The synthesis of caffeic acid derivatives, such as the widely studied Caffeic Acid Phenethyl Ester (CAPE), can be achieved through various chemical methods. nih.govmdpi.com These strategies primarily utilize either caffeic acid itself or protocatechualdehyde (3,4-dihydroxybenzaldehyde) as starting materials. researchgate.net While many of these methods yield the thermodynamically favored trans isomer, certain reaction conditions and strategies can be tailored to influence the stereochemical outcome.
Direct Catalysis Approaches
Direct catalysis involves the esterification of caffeic acid with an alcohol in the presence of a catalyst. nih.gov This method is straightforward but can be influenced by the choice of catalyst and reaction conditions, which affect reaction time and yield. nih.govmdpi.com
Common catalysts and conditions include:
Thionyl chloride (SOCl₂) : Using SOCl₂ as a catalyst in a nitrobenzene (B124822) solution, caffeic acid and phenethyl alcohol can be heated for 2 hours to produce CAPE with a 60% yield. nih.gov
Toluene-p-sulfonic acid : With toluene-p-sulfonic acid as the catalyst and benzene (B151609) as a dehydrating agent, the reaction requires refluxing for 3-4 days and results in a 40% yield of CAPE. nih.gov
Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP) : In a mixed solvent system of THF/CH₂Cl₂ (1:1), DCC and DMAP can catalyze the reaction between caffeic acid and phenethyl alcohol at room temperature, yielding 46% of the product. nih.gov
Enzymatic catalysis, for instance using Novozym 435, has also been explored. In a tert-butyl alcohol solvent, the maximum conversion rate to CAPE reached 40% after 500 hours. The addition of molecular sieves is necessary to remove water, which can inhibit the enzymatic reaction. nih.gov
Table 1: Comparison of Direct Catalysis Methods for CAPE Synthesis
| Catalyst/System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Nitrobenzene | Heating, 2 hours | 60% | nih.gov |
| Toluene-p-sulfonic acid | Benzene | Reflux, 3-4 days | 40% | nih.gov |
| DCC/DMAP | THF/CH₂Cl₂ (1:1) | Room Temperature | 46% | nih.gov |
| Novozym 435 | tert-Butyl alcohol | 500 hours | 40% | nih.gov |
Halogen-Substituted Hydrocarbon Methods
This approach involves the reaction of caffeic acid with a halogen-substituted hydrocarbon, such as β-phenyl ethyl bromide. nih.govnih.gov While the reaction conditions are generally mild, the method can be costly and cumbersome. nih.govmdpi.com
Acyl Chloride Methods
The acyl chloride method is a two-step process for synthesizing caffeic acid esters. nih.gov First, caffeic acid is reacted with an excess of thionyl chloride (SOCl₂) at reflux for approximately one hour. nih.gov The unreacted SOCl₂ is then removed via vacuum distillation to yield the solid caffeoyl chloride intermediate. nih.gov This intermediate is subsequently reacted with an alcohol, like phenethyl alcohol, in the presence of a base such as pyridine (B92270) in a suitable solvent to form the final ester derivative. nih.govgoogle.com This method generally preserves the stereochemistry of the starting caffeic acid, which is typically the trans isomer.
Wittig Reaction and Modified Wittig Reactions in Aqueous Media
The Wittig reaction is a versatile and widely used method for constructing carbon-carbon double bonds, making it highly relevant for the synthesis of caffeic acid derivatives and for controlling the resulting stereochemistry (cis or trans). researchgate.netnih.govedubirdie.com The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). edubirdie.comslideshare.net
The stereochemical outcome of the Wittig reaction is significantly influenced by the nature of the ylide:
Non-stabilized Ylides : These ylides are more reactive and typically lead to the formation of cis-(Z)-alkenes. The selectivity arises from a kinetically controlled, irreversible formation of a cis-substituted oxaphosphetane intermediate. slideshare.netresearchgate.net
Stabilized Ylides : These ylides, which contain an electron-withdrawing group, are less reactive. The reaction becomes reversible, and the thermodynamic stability of the intermediates favors the formation of trans-(E)-alkenes. slideshare.netresearchgate.netorganic-chemistry.org
A significant advancement in this area is the use of water as a reaction medium. researchgate.netnih.govucla.edu Aqueous Wittig reactions have been shown to be effective for a range of stabilized ylides and aldehydes, including those with unprotected acidic groups like phenols. nih.govresearchgate.netacs.org This "on-water" synthesis is considered a greener chemistry approach, as it avoids toxic organic solvents. nih.govnih.gov For instance, a series of caffeic acid derivatives were synthesized in good yields by reacting various hydroxy-substituted benzaldehydes with ylides in water at 90°C. nih.govucla.edunih.gov The reaction proceeds effectively even with two unprotected hydroxyl groups present on the aromatic ring. nih.govnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, almost exclusively produces trans-(E)-alkenes with excellent selectivity. nih.govorganic-chemistry.org
Malonic Acid Monoester Methods
This method, a variation of the Knoevenagel-Doebner condensation, provides a route to caffeic acid esters starting from protocatechualdehyde (3,4-dihydroxybenzaldehyde) instead of caffeic acid, which can be more economical. researchgate.netresearchgate.net The process involves condensing the aldehyde with a malonic acid monoester in a basic medium, typically pyridine and piperidine. researchgate.netresearchgate.net This reaction generally proceeds at room temperature over 12 to 24 hours. researchgate.net A key characteristic of this method is that the caffeic acid esters produced are predominantly in the trans (E) conformation. researchgate.net The resulting products can often be purified by simple recrystallization rather than requiring chromatographic separation. researchgate.net
Table 2: Synthesis of Caffeic Acid Esters via Malonic Acid Monoester Method
| Alcohol (ROH) for Monoester | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Ethyl | 24 | 35.8 | researchgate.net |
| Propyl | 23 | 67.6 | researchgate.net |
| Isopropyl | 18 | 43.0 | researchgate.net |
| Butyl | 29 | 81.2 | researchgate.net |
| Benzyl | 21 | 37.1 | researchgate.net |
| Phenylethyl | 16 | 73.5 | researchgate.net |
Data derived from the condensation of protocatechualdehyde with various malonic acid mono-esters. researchgate.net
One-Pot Synthetic Procedures
One-pot syntheses are designed to improve efficiency by combining multiple reaction steps into a single process without isolating intermediate compounds. nih.govsemanticscholar.org These procedures are valued for reducing reaction time, cost, and waste. mdpi.comnih.govnih.gov
For caffeic acid derivatives, one-pot methods often leverage the Wittig reaction in aqueous media. nih.govnih.gov This approach allows for the efficient synthesis of various derivatives and is considered an environmentally safer alternative. nih.govucla.edunih.gov For example, a one-pot procedure has been developed for synthesizing polyhydroxylated cis-restricted stilbenes, which are structurally related to caffeic acid derivatives and demonstrates a method for achieving cis geometry. semanticscholar.org This specific synthesis involves sequential reactions between homophthalic anhydrides and aromatic aldehydes, followed by treatment with boron tribromide (BBr₃), yielding hybrid molecules containing fragments of acids like caffeic acid in short reaction times (10-60 minutes). semanticscholar.org
Biosynthetic Approaches for Derivatives
The generation of cis-caffeic acid derivatives can be achieved through various biosynthetic methods, with enzymatic catalysis playing a pivotal role. These approaches offer advantages in terms of specificity and milder reaction conditions compared to traditional chemical synthesis.
Chlorogenic Acid Hydrolase: While the primary route for the formation of 5-caffeoylquinic acid (5-CQA), a prominent derivative, involves p-coumaroyl-CoA and quinic acid, the generation of the caffeic acid moiety itself is a result of the combined activities of hydroxycinnamoyl-CoA transferase (HCT) or hydroxycinnamoyl-CoA quinate transferase (HQT) and a P450 3′-hydroxylase. nih.gov Biosynthetic methods for producing caffeic acid phenethyl ester (CAPE) include catalysis by chlorogenic acid hydrolase. researchgate.net
Lipase-Catalyzed Synthesis: Lipases are versatile enzymes that can catalyze esterification and transesterification reactions in low-water environments. nih.gov This capability is harnessed for the synthesis of various caffeic acid esters. For instance, lipase (B570770) B from Candida antarctica has been used to catalyze the synthesis of alkyl ferulates, which are structurally related to caffeic acid esters. nih.gov Lipases are also employed in the synthesis of monocaffeoyl monofatty acyl glycerols (MCMFGs), which are caffeic acid derivatives with enhanced lipophilicity. cabidigitallibrary.org The synthesis of caffeic acid phenethyl ester (CAPE) can also be achieved through lipase-catalyzed reactions. researchgate.netethz.ch Lipase from Pseudomonas cepacia has been used in the esterification of kojic acid, a process that shares principles with the synthesis of some caffeic acid derivatives. hibiscuspublisher.com
Classification of Caffeic Acid Derivatives in Research
Caffeic acid derivatives are a broad class of compounds that feature the core caffeic acid structure. mdpi.com They are generally categorized based on the functional group attached to the caffeic acid moiety.
Caffeic Acid Ester Derivatives
This is one of the most extensively studied classes of caffeic acid derivatives, synthesized through the reaction of caffeic acid with various alcohols. mdpi.comnih.gov
Phenethyl Caffeate (CAPE): An ester of caffeic acid and phenethyl alcohol, CAPE is a well-researched derivative found in propolis. wikipedia.orgnih.gov
Caffeoylquinic Acid (CQA): These are esters formed between caffeic acid and quinic acid. mdpi.com cis-5-Caffeoylquinic acid, also known as cis-chlorogenic acid, is formed by the condensation of the carboxy group of this compound with the 5-hydroxy group of (+)-quinic acid. nih.govncats.ioebi.ac.ukebi.ac.uk It is a naturally occurring isomer of chlorogenic acid and can be found in various plants. ncats.io
Other examples of caffeic acid esters include:
cis-Caftaric acid: An ester formed from this compound and meso-tartaric acid. ebi.ac.uknih.gov
Prenyl cis-caffeate: An ester derivative of this compound. hmdb.ca
Caffeic Acid Amide Derivatives
Caffeic acid amide derivatives are formed through the condensation of caffeic acid with amines or amino acids, resulting in a stable amide linkage. mdpi.comnih.gov These derivatives are found in various natural plants and exhibit significant biological activity. nih.gov An example includes cis-clovamide, which is N-cis-caffeoyl-3-(3,4-dihydroxyphenyl)-L-alanine. oup.com Some synthetic caffeic acid amide derivatives have shown strong antioxidant capacities. mdpi.com For instance, a series of indole-based caffeic acid amides have been synthesized and evaluated for their free radical scavenging activities. mdpi.com
Caffeic Acid Hybrids
Hybrid molecules are created by combining caffeic acid with other pharmacologically active compounds to enhance synergistic effects. mdpi.com For example, hybrids have been prepared by linking caffeic acid to sulfonamides. mdpi.com Another approach involves creating hybrid aromatic-aliphatic monomers from derivatives of hydroxycinnamic acids like caffeic acid. mdpi.com
Structure-Activity Relationship Analyses
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure.
Influence of Phenolic Hydroxyl Groups on Antioxidant Activity
The antioxidant capacity of caffeic acid derivatives is significantly influenced by the presence and position of phenolic hydroxyl groups. mdpi.com
Ortho-dihydroxy Substitution: The ortho-dihydroxy (catechol) structure on the benzene ring of caffeic acid is a key feature for its potent antioxidant activity. mdpi.comresearcher.life This arrangement enhances the ability to donate hydrogen atoms and neutralize free radicals. mdpi.commdpi.com The two hydroxyl groups in the ortho position provide greater stability to the resulting phenoxy radical through inductive and resonance effects. researchgate.net This structural feature makes caffeic acid a more potent antioxidant compared to other hydroxycinnamic acids. mdpi.com The planarity of the molecule further supports the delocalization of unpaired electrons, contributing to the stability of the radical forms. researcher.lifersc.org Studies have shown that the antioxidant activity of phenolic acids is related to the number of hydroxyl groups. researchgate.net
Role of the Double Bond in the Carbon Chain
The acrylic side chain, specifically the α,β-unsaturated double bond, is a cornerstone of the chemical reactivity and biological activity of caffeic acid and its derivatives. This feature plays a multifaceted role:
Electronic Conjugation and Radical Stability: The double bond is in conjugation with both the aromatic catechol ring and the carboxylic acid group. mdpi.comfrontiersin.org This extended π-electron system is crucial for stabilizing the phenoxyl radical that forms when the molecule acts as an antioxidant by donating a hydrogen atom. researchgate.netffhdj.comnih.gov The delocalization of the unpaired electron across the entire molecule, facilitated by the double bond, enhances the stability of this radical, thereby increasing the compound's antioxidant potential. mdpi.comfrontiersin.orgnih.gov Studies have shown that the presence of this double bond enhances the constancy of the phenolic radical, which is a key aspect of its ability to scavenge free radicals. frontiersin.org
Molecular Planarity and Receptor Interaction: The E (trans) orientation of the aromatic ring and the carbonyl group relative to the double bond is a common feature in biologically active caffeic acid derivatives. uc.pt This configuration imparts a degree of planarity to the molecule, which can be essential for effective binding to biological targets such as enzyme active sites.
Michael Acceptor Activity: The α,β-unsaturated carbonyl system makes the molecule a potential Michael acceptor. This allows it to react with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, which can be a mechanism for inhibiting certain enzymes.
While the double bond is clearly important for antioxidant activity, its role in other biological effects, such as hepatoprotection, is less definitive. One study comparing caffeic acid with its saturated analogue, 3,4-dihydroxyhydrocinnamic acid, found no significant difference in their ability to protect against CCl₄-induced liver damage in rats, suggesting the double bond may not be critical for this specific pharmacological property. nih.gov However, other research highlights that phenolic acids with a carbonyl group separated from the aromatic ring by a linker, like the ethylene (B1197577) moiety in caffeic acid, are more active than those where the carbonyl is directly attached to the ring. mdpi.com
Comparative Activities of Cis- and Trans-Isomers
Caffeic acid can exist as two geometric isomers: cis-(Z) and trans-(E). The trans-isomer is the predominant and more stable form found in nature. nih.goviarc.fr The cis-isomer is less common and can be formed from the trans-isomer upon exposure to UV light. nih.goviarc.frchemfaces.com This instability is a key factor, as solutions of caffeic acid are sensitive to sunlight, leading to a partial conversion from trans to cis. nih.goviarc.fr The cis-isomer can then undergo further reaction to form the lactone, esculetin (B1671247). nih.goviarc.frchemfaces.com
The stereochemistry of the double bond significantly influences biological activity.
Table 1: Isomer-Specific Properties and Activities| Feature | trans-Caffeic Acid | This compound | Reference |
|---|---|---|---|
| Natural Abundance | Predominant form | Less common | nih.gov, iarc.fr |
| Stability | More stable | Less stable, can cyclize to esculetin | nih.gov, iarc.fr |
| Formation | Biosynthesized in plants | Formed by photoisomerization of the trans-isomer | nih.gov, chemfaces.com |
| Cytotoxicity | E (trans) conformation reported as essential for cytotoxic activity in some derivatives. | Activity is generally lower or different from the trans-isomer. | uc.pt |
| Antioxidant Activity | Theoretical studies suggest trans-isomers of caffeic derivatives are not always the most effective antioxidants in all environments compared to other analogues. | The activity of cis-isomers of related compounds (chicoric derivatives) was linked to the SPLET antioxidant mechanism. | researchgate.net |
Research has consistently shown that the E (trans) conformation is often essential for the cytotoxic activity of caffeic acid derivatives against cancer cell lines. uc.pt While direct comparative studies on the biological activities of pure cis- and trans-caffeic acid are limited in the literature, the emphasis on the trans configuration in active natural products like Caffeic Acid Phenethyl Ester (CAPE) underscores its importance. ijcpa.in Theoretical studies analyzing antioxidant mechanisms have suggested that while the hydrogen atom transfer (HAT) mechanism is often preferred, the sequential proton loss electron transfer (SPLET) mechanism is significant in aqueous environments, with the activity of cis-isomers of related compounds being particularly related to the SPLET protocol. researchgate.net
Impact of Substituents and Functional Groups on Biological Activity Profiles
The biological profile of caffeic acid derivatives can be significantly modulated by altering substituents on the catechol ring or modifying the carboxylic acid functional group.
Hydroxyl Groups on the Catechol Ring: The 3,4-dihydroxy (catechol) arrangement is a critical determinant of antioxidant activity. researchgate.netnih.gov These two hydroxyl groups are excellent hydrogen donors, which allows them to neutralize free radicals. mdpi.com Studies comparing hydroxylated and non-hydroxylated cinnamic acid analogues confirmed that the hydroxyl groups are fundamental to the molecule's pharmacological properties. nih.gov Interestingly, for hepatoprotective activity, the 4-hydroxy substituent was found to be particularly important, with 4-hydroxycinnamic acid showing even better activity than caffeic acid in one study. nih.gov In contrast, for anticancer activity, trihydroxylated derivatives (gallates) have shown higher potency than dihydroxylated ones (caffeates), indicating that the number of hydroxyl groups can be a key factor. uc.pt
Modification of the Carboxylic Acid Group (Esterification/Amidation): Converting the carboxylic acid to an ester or an amide is a common strategy to create derivatives with enhanced or modified activities.
Esterification: Creating alkyl or aryl esters can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. uc.pt Caffeic acid alkyl esters have demonstrated better anticancer activities than corresponding ferulic acid (4-hydroxy-3-methoxycinnamic acid) esters. nih.gov Studies on antibacterial activity found that esters with medium-length alkyl chains, such as propyl and butyl caffeate, showed the best results against E. coli and S. aureus. researchgate.net
Amidation: Synthesizing caffeic acid amides is another successful approach. These derivatives are often stable and show potent biological activities, including antioxidant and antiproliferative effects. mdpi.commdpi.com Structure-activity relationship analyses of a series of caffeic acid amides revealed that substituents on the amide's phenyl ring significantly influenced antiproliferative activity. For instance, a nitro (-NO₂) or methoxy (B1213986) (-OCH₃) group at the para-position of the benzene ring resulted in higher activity compared to the meta-position. mdpi.com
Other Ring Substituents: Adding electron-withdrawing groups to the benzene ring has been shown to enhance the biological activity of derivatives. mdpi.comnih.gov For example, in a series of antibacterial caffeic acid esters, derivatives with electron-withdrawing substituents like a chloro group at the para position of an aromatic ring in the ester moiety showed potent activity. researchgate.net
Table 2: SAR Findings for Caffeic Acid Derivatives
| Compound Class | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Cinnamic Acids | Removal of hydroxyl groups | Reduced hepatoprotective activity | nih.gov |
| Cinnamic Acids | Saturation of the double bond | No significant change in hepatoprotective activity | nih.gov |
| Caffeate Esters | Increasing alkyl chain length (propyl, butyl) | Potent antibacterial activity against E. coli | researchgate.net |
| Caffeate Esters | Addition of electron-withdrawing groups to aryl ester | Potent antibacterial activity | researchgate.net |
| Caffeate vs. Gallate Esters | Trihydroxylated (gallate) vs. dihydroxylated (caffeate) | Gallates showed higher antiproliferative effect | uc.pt |
| Caffeic Amides | Substituent at para-position of amide phenyl ring | Higher antiproliferative activity than meta-position | mdpi.com |
Computational and In Silico Research on this compound
Following a comprehensive search of available scientific literature, no specific computational or in silico research studies focusing solely on the cis-isomer of caffeic acid in the areas of molecular docking and molecular dynamics simulations could be identified. The existing body of research predominantly investigates "caffeic acid" without specifying the isomer, and it is widely understood in the scientific community that the trans-isomer is the more stable and commonly studied form.
Therefore, it is not possible to provide a detailed article on the computational studies of this compound that adheres to the specific sections and subsections requested in the outline, as the primary research data is not available. Studies on ligand-protein binding affinities, interacting residues, enzyme inhibition mechanisms, and structural stability derived from molecular simulations are specific to the molecular geometry of the compound being studied. Extrapolating data from the trans-isomer to the cis-isomer would be scientifically inaccurate.
Further research focusing specifically on the computational analysis of this compound's interactions with biological targets is needed to populate the requested article structure with accurate and relevant findings.
Computational and in Silico Research on Caffeic Acid
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in modeling the antioxidant action of phenolic compounds. For cis-caffeic acid, these calculations help determine the most probable pathways through which it neutralizes harmful free radicals. The antioxidant capacity is largely dictated by the molecule's ability to donate a hydrogen atom or an electron, processes that can be quantified and compared computationally.
Investigation of Antioxidant Mechanisms:
The primary antioxidant action of phenolic compounds like this compound is generally understood to proceed via three main mechanisms: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SET-PT). kg.ac.rs The favorability of each pathway is highly dependent on the chemical environment, such as the polarity of the solvent and the system's pH. researchgate.netresearchgate.net
In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical, thereby quenching its reactivity.
AH + R• → A• + RH
This process is a one-step mechanism, and its feasibility is primarily governed by the bond dissociation enthalpy (BDE) of the O-H bond involved. A lower BDE indicates a weaker bond, making the hydrogen atom easier to abstract. Theoretical studies on cis-derivatives of cinnamic acid, including this compound, have shown that in non-polar environments like the gas phase and benzene (B151609), the HAT mechanism is thermodynamically favored. kg.ac.rs For this compound, the hydroxyl group at the 3-position (meta to the propenoic acid side chain) exhibits the lowest BDE in these environments, identifying it as the most likely site for hydrogen donation. kg.ac.rs
The SPLET mechanism is a two-step process that is particularly relevant in polar, aqueous solutions and at physiological pH. researchgate.net First, the antioxidant loses a proton to the solvent, forming an anion. Subsequently, this anion donates an electron to the free radical.
Step 1 (Proton Loss): AH ⇌ A⁻ + H⁺ Step 2 (Electron Transfer): A⁻ + R• → A• + R⁻
The thermodynamics of this mechanism are described by the proton affinity (PA) and the electron transfer enthalpy (ETE). Computational studies indicate that for caffeic acid, the SPLET mechanism is a very feasible pathway in polar basic environments. mdpi.com For the neutral and monoanionic forms, the calculated proton affinity (PA) values are lower than the bond dissociation enthalpy (BDE) values, suggesting a greater propensity to undergo the initial proton loss step of the SPLET pathway. mdpi.comnih.gov
The SET-PT mechanism also involves two steps, but in the reverse order of SPLET. First, the antioxidant transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton from the radical cation to a base in the medium.
Step 1 (Electron Transfer): AH + R• → AH•⁺ + R⁻ Step 2 (Proton Transfer): AH•⁺ ⇌ A• + H⁺
Calculation of Relevant Parameters:
To quantitatively assess the antioxidant mechanisms, a range of molecular parameters are calculated using quantum chemical methods. These descriptors provide a detailed picture of the reactivity and stability of this compound and its resulting radical.
Bond Dissociation Enthalpy (BDEOH): This parameter is the primary indicator for the HAT mechanism. It represents the enthalpy change required to break an O-H bond homolytically. Studies on this compound show that the presence of a second hydroxyl group significantly decreases the BDE of the 3-OH group by 27–35 kJ mol⁻¹, making it more reactive than in similar monohydroxylated compounds. kg.ac.rs The BDE is lowest for the 3-OH group in the gas phase and benzene, making it the most probable HAT site. kg.ac.rs
Proton Affinity (PA): PA is a key descriptor for the SPLET mechanism, measuring the enthalpy change upon deprotonation. Lower PA values indicate greater acidity and an easier first step in the SPLET pathway.
Adiabatic Ionization Potential (IP): IP is crucial for the SET-PT mechanism and is defined as the energy required to remove an electron from the antioxidant. For caffeic acid, IP values decrease significantly with each deprotonation, indicating that electron transfer becomes easier at higher pH levels. mdpi.comnih.gov
Deprotonation Enthalpy/Energy (δH acidity, δG acidity): These terms relate to the thermodynamics of proton loss, the initial step of the SPLET mechanism. The pKa of a functional group is directly related to the Gibbs free energy of deprotonation (δG acidity). Caffeic acid has experimental pKa values of approximately 4.8, 8.6, and 11.2, corresponding to the carboxylic acid, the para-hydroxyl, and the meta-hydroxyl groups, respectively. mdpi.comresearchgate.net
| Parameter | Environment | 3-OH Value (kJ mol⁻¹) | 4-OH Value (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| BDE (Neutral) | Gas-phase | 319 | 352 | kg.ac.rs |
| Benzene | 326 | 359 | kg.ac.rs | |
| Water | 344 | 364 | kg.ac.rs | |
| BDE(A) (Anion) | Gas-phase | 325 | 358 | kg.ac.rs |
| Benzene | 323 | 355 | kg.ac.rs | |
| Water | 345 | 360 | kg.ac.rs |
Orbital Energies (HOMO, LUMO, SOMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (a higher HOMO energy indicates a better electron donor), while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For all forms of caffeic acid (neutral and deprotonated), the HOMO is primarily distributed over the aromatic ring, identifying it as the key region for electron-donating reactions. mdpi.com In radicals, the Singly Occupied Molecular Orbital (SOMO) holds the unpaired electron.
| Species | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Neutral | -8.912 | -1.551 | 7.361 | mdpi.com |
| Monoanion | -4.599 | -0.027 | 4.572 | mdpi.com |
| Dianion | -3.837 | 0.626 | 4.463 | mdpi.com |
| Trianion | -0.626 | 3.891 | 4.517 | mdpi.com |
Calculated orbital energies for different species of caffeic acid in an aqueous medium using the M062X/6-31G(d,p)/PCM method.
Spin Density: After donating a hydrogen atom or electron, the resulting caffeic acid radical contains an unpaired electron. The distribution of this electron's spin is known as the spin density. nih.gov In the caffeic acid radical, the unpaired electron is highly delocalized across the entire planar structure, including the phenyl ring and the vinyl bond. mdpi.comnih.gov This delocalization is a crucial stabilizing factor, as it spreads the radical character over many atoms, which makes the resulting radical less reactive and contributes to the high antioxidant efficiency of the parent molecule. researchgate.netmdpi.com
Stabilization Energy (δE ISO) and Second-Order Perturbation Energy E(2): While specific values for these parameters for this compound are not detailed in the reviewed literature, they are relevant in computational studies. Stabilization energy can refer to the energy gained by effects like intramolecular hydrogen bonding, which is known to stabilize the radical formed from caffeic acid. researchgate.net The second-order perturbation energy, E(2), is a parameter derived from Natural Bond Orbital (NBO) analysis that quantifies the stabilizing energy of donor-acceptor (e.g., bond-antibond) orbital interactions.
Network Pharmacology Approaches
Network pharmacology is an in silico approach that shifts the focus from a single drug-target interaction to a complex network of interactions within a biological system. acs.orgmdpi.com This methodology is used to explore the mechanisms of action of compounds like caffeic acid by identifying their potential protein targets and the signaling pathways they modulate.
Studies using network pharmacology have identified multiple potential targets and pathways for caffeic acid in the context of various conditions. For instance, in the prevention of ischemic stroke, network analysis identified key monomeric compounds from Salvia miltiorrhiza, including caffeic acid, and linked them to 30 core target genes such as IL-6, AKT1, VEGFA, STAT3, and TNF. frontiersin.org The analysis further implicated 20 signaling pathways, including the AGE-RAGE and HIF-1 signaling pathways, suggesting that caffeic acid's preventive effects are mediated through a multi-target, multi-pathway mechanism. frontiersin.org
Similarly, network pharmacology has been applied to understand caffeic acid's role in diseases like hepatocarcinoma by identifying its interactions with key proteins in pathways such as the PI3K/Akt/mTOR signaling pathway, which is involved in tumor cell invasion and metastasis. acs.org These in silico approaches provide a holistic view of the compound's biological effects and help generate hypotheses for further experimental validation. acs.org
Gene Ontology (GO) Analysis
A Gene Ontology (GO) analysis, which annotates genes and proteins with terms describing their molecular function, cellular component, and biological process, has not been conducted for this compound. This type of analysis is contingent on having a list of genes or proteins that are significantly affected by the compound. Without specific target identification or transcriptomic/proteomic studies focused on this compound, a GO analysis is not feasible. While GO analyses have been performed in studies involving general caffeic acid, the results are not specific to the cis-isomer. nih.govnih.gov
Future Research Directions in Cis Caffeic Acid Investigations
Elucidation of Undiscovered Biosynthetic and Metabolic Pathways
While the general biosynthetic pathway of caffeic acid via the shikimic acid pathway is well-documented, the specific enzymatic and non-enzymatic processes leading to the formation and accumulation of the cis-isomer in various organisms are not fully understood. mdpi.comnih.gov Future research should focus on identifying and characterizing the enzymes, such as isomerases, that may be responsible for the conversion of trans-caffeic acid to cis-caffeic acid within plant and microbial cells. rsc.org The naturally occurring form of caffeic acid is predominantly the trans isomer. nih.gov The conversion of the trans form to the cis form can be induced by sunlight and UV light. nih.gov
Furthermore, the metabolic fate of this compound in humans and other mammals is an area ripe for investigation. While it is known that gut microbiota play a role in the metabolism of caffeic acid, the specific microbial enzymes and metabolic pathways that act on the cis-isomer are largely unknown. rsc.orgfrontiersin.orgresearchgate.net Unraveling these pathways could reveal novel bioactive metabolites with unique physiological effects. Research is needed to understand the pharmacokinetics of cis isomers. researchgate.net
Table 1: Key Research Questions in Biosynthetic and Metabolic Pathway Elucidation
| Research Question | Potential Impact |
| What are the specific enzymes responsible for this compound biosynthesis in plants and microorganisms? | Identification of novel enzymes could enable the biotechnological production of this compound. |
| How does the gut microbiota metabolize this compound? | Understanding microbial metabolism could lead to the development of probiotics or prebiotics to enhance the production of beneficial metabolites. |
| What are the unique metabolic products of this compound in mammalian systems? | Discovery of new metabolites could reveal novel biological activities and therapeutic targets. |
| How do environmental factors, such as UV radiation, influence the in vivo formation of this compound? | This could inform agricultural and food processing practices to modulate the content of this compound in food products. |
Development of Novel Analytical Methodologies for Comprehensive Isomer Profiling
A significant challenge in studying this compound is the difficulty in separating and quantifying it from its more abundant trans-isomer and other related phenolic compounds in complex biological matrices. nih.gov While techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed, there is a need for more sensitive, selective, and high-throughput analytical methods. nih.govmdpi.com
Future research should focus on the development of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), to achieve better separation and more accurate quantification of cis- and trans-caffeic acid isomers. nih.govmdpi.com Additionally, the application of ion mobility spectrometry-mass spectrometry (IMS-MS) could provide an additional dimension of separation based on the shape of the isomers, further enhancing their differentiation. nih.gov The development of specific antibodies or molecularly imprinted polymers for this compound could also pave the way for novel immunoassays and solid-phase extraction methods.
Table 2: Emerging Analytical Techniques for Isomer Profiling
| Analytical Technique | Principle of Separation/Detection | Potential Advantages for this compound Analysis |
| UHPLC-HRMS | High-efficiency chromatographic separation combined with high-resolution mass analysis. | Improved resolution of isomers, enhanced sensitivity, and accurate mass measurements for confident identification. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of ions based on their size, shape, and charge in the gas phase. | Ability to separate isomers that are difficult to resolve by chromatography alone. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for chromatographic separation. | Offers different selectivity compared to liquid chromatography and can be faster. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary. | High separation efficiency and low sample consumption. |
Advanced In Vitro Modeling for Deeper Mechanistic Understanding
To fully comprehend the biological activities of this compound, it is crucial to move beyond simple cell culture models and utilize more sophisticated in vitro systems that better mimic the complexity of human tissues and organs. Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant environment to study the effects of this compound on cell growth, differentiation, and function. researchgate.net
The development of "organ-on-a-chip" models, which are microfluidic devices containing living cells that replicate the key functions of human organs, presents an exciting opportunity to investigate the absorption, metabolism, and bioactivity of this compound in a dynamic and controlled manner. researchgate.net These models could be used to study its effects on various organs, including the gut, liver, and brain, and to elucidate its mechanisms of action at a cellular and molecular level. In vitro studies have demonstrated the potential of caffeic acid and its derivatives to protect skin from UV-induced oxidative stress. nih.gov
Exploration of New Derivatization Strategies for Enhanced Bioactivity
Chemical modification of the this compound structure through derivatization offers a promising avenue for enhancing its bioavailability, stability, and biological activity. nih.gov Future research should explore the synthesis of a wide range of this compound derivatives, including esters, amides, and glycosides, and evaluate their therapeutic potential. mdpi.comnih.gov For instance, the synthesis of lipophilic derivatives could improve its ability to cross cell membranes and the blood-brain barrier. mdpi.com
The design and synthesis of hybrid molecules that combine this compound with other bioactive compounds could lead to the development of novel drugs with synergistic or multi-target effects. mdpi.com For example, conjugating this compound with an anti-inflammatory drug could result in a compound with both antioxidant and enhanced anti-inflammatory properties. The creation of caffeic acid phenethyl ester (CAPE) by combining caffeic acid and phenethyl alcohol is an example of a derivative with proven therapeutic potential. frontiersin.org
Integration of Multi-Omics Data with Computational Studies for Systems-Level Insights
A systems biology approach, integrating data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), will be instrumental in unraveling the complex biological effects of this compound. nih.govumich.edu High-throughput screening of this compound and its derivatives against various cell lines, coupled with multi-omics analysis, can provide a comprehensive view of the molecular pathways and cellular networks modulated by these compounds. umass.edu
Computational studies, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound to specific protein targets and to understand the molecular basis of its biological activity. nih.gov The integration of experimental multi-omics data with computational modeling will enable the construction of predictive models of this compound's mechanism of action and facilitate the identification of novel therapeutic targets. nih.govuic.edu This integrated approach will provide a deeper, systems-level understanding of how this compound impacts human health and disease. nih.gov
Q & A
Q. How can researchers design stability-indicating assays for this compound in pharmaceutical formulations?
- Methodology : Use forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by GC-MS or HPLC-DAD to monitor degradation products (e.g., vinylcatechol, esculetin). Validate assay specificity via spike-recovery experiments with degradation markers. For photostability, employ ICH Q1B guidelines with controlled UV/visible light exposure .
Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in in vitro bioactivity studies?
- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-dependent effects (e.g., antioxidant capacity), mixed-effects models account for repeated measurements. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How do solvent systems influence the isomerization kinetics of caffeic acid during analytical workflows?
- Methodology : Conduct kinetic studies in solvents like methanol, acetonitrile, and water at varying temperatures (25–60°C). Monitor isomer ratios via HPLC-UV at timed intervals. Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots. Polar aprotic solvents (e.g., DMSO) accelerate isomerization due to reduced hydrogen bonding .
Methodological Best Practices
Q. What are the critical steps to ensure reproducibility in this compound research?
- Guidelines :
Q. How should researchers address conflicting data on this compound’s enzymatic interactions?
- Resolution Strategy :
- Replicate assays using enzyme isoforms from diverse sources (e.g., Sphagnum fallax vs. mammalian systems) .
- Validate substrate specificity via competitive inhibition studies with trans-isomers .
- Use X-ray crystallography or molecular docking to probe active-site stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
